molecular formula C6H12ClNO B2752522 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride CAS No. 2503208-63-5

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride

Cat. No.: B2752522
CAS No.: 2503208-63-5
M. Wt: 149.62
InChI Key: SYJHLCVDSYZWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxaspiro[2.4]heptan-2-amine;hydrochloride is a chemically unique scaffold of significant interest in modern medicinal chemistry. Heteroatom-containing spirocycles, particularly those incorporating oxygen and nitrogen like this compound, are recognized as privileged structures in drug discovery due to their rigid three-dimensional architecture . This rigidity often translates to enhanced binding affinity, selectivity, and metabolic stability in bioactive molecules . This scaffold serves as a key synthetic intermediate for exploring novel chemical space. The reactivity of the amine functional group allows for further derivatization, enabling researchers to create a plethora of functionalized compounds for structure-activity relationship (SAR) studies . The embedded cyclopropane ring, a common feature in many biologically active natural products and pharmaceuticals, can be accessed via synthetic methods like Simmons–Smith cyclopropanation, which is used to construct complex therapeutic agents . Spirocyclic frameworks analogous to 5-Oxaspiro[2.4]heptan-2-amine are investigated as core structures in pharmaceuticals targeting a range of conditions. Research on similar 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has demonstrated their potential as dual μ-opioid receptor agonists and σ1 receptor antagonists for the development of safer, potent analgesics . Furthermore, such spiroheterocyclic building blocks are valuable in programs targeting the central nervous system, with applications noted in research for anti-Parkinson's agents . The compound is provided for research purposes to support the synthesis and biological evaluation of new therapeutic candidates.

Properties

IUPAC Name

5-oxaspiro[2.4]heptan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-3-6(5)1-2-8-4-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJHLCVDSYZWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elucidation of Molecular Weight and Empirical Formula for Novel Chemical Entities: A Methodological Framework for Proprietary Compounds (Case Study: CAS 1159828-09-5)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When dealing with proprietary, unindexed, or newly synthesized New Chemical Entities (NCEs) such as CAS 1159828-09-5 , researchers frequently encounter a "black box" scenario where public chemical databases lack structural indexing, molecular weight (MW), and empirical formula data. In pharmaceutical development, the unequivocal determination of these parameters is not merely a documentation step; it is the foundational prerequisite for all subsequent pharmacokinetic profiling, formulation, and regulatory submissions.

This technical guide details the state-of-the-art analytical pipeline required to elucidate and validate the exact molecular weight and empirical formula of an unindexed compound like CAS 1159828-09-5, ensuring the data meets the rigorous standards of regulatory agencies.

Phase 1: Exact Mass Determination via High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale

Nominal mass measurements (yielding integer values) are insufficient for formula elucidation because multiple distinct elemental compositions can share the same nominal mass—a phenomenon known as isobaric interference. High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, resolve this by measuring the "exact mass" to at least four decimal places[1]. Because each elemental isotope possesses a unique mass defect (the difference between its exact mass and its nominal mass), a highly accurate mass measurement computationally restricts the possible empirical formulas to a very narrow set[1].

Step-by-Step HRMS Protocol (Self-Validating System)

To ensure trustworthiness, the HRMS protocol must incorporate internal calibration and fragment validation:

  • Sample Preparation: Dissolve 1 mg of CAS 1159828-09-5 in 1 mL of LC-MS grade acetonitrile/water (50:50, v/v) containing 0.1% formic acid. The formic acid acts as a proton source, promoting efficient ionization in positive mode.

  • Instrument Calibration: Calibrate the Orbitrap mass spectrometer using a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is tightly controlled to an error margin of < 2 ppm.

  • Data Acquisition: Inject 5 µL of the sample via ultra-high-performance liquid chromatography (UHPLC). Operate the MS in electrospray ionization (ESI) mode at a resolving power of at least 100,000 (at m/z 200).

  • Isotopic Pattern Analysis: Extract the monoisotopic peak (e.g., [M+H]⁺). Compare the experimental isotopic distribution (A+1, A+2 peaks) against theoretical models. This step is critical for filtering out false candidate formulas by confirming the presence or absence of distinct isotopic signatures (e.g., halogens or sulfur).

  • Validation via MS/MS: Perform tandem mass spectrometry (MS/MS) fragmentation. The exact mass of the fragment ions must logically map back to the proposed parent formula, creating a self-validating loop of structural fidelity[2].

Phase 2: Orthogonal Validation via NMR and Elemental Analysis

Causality & Rationale

While HRMS provides a short list of candidate formulas based on mass defect, it cannot definitively prove structural connectivity or differentiate certain isomeric states without orthogonal data. Nuclear Magnetic Resonance (NMR) spectroscopy provides the exact count of protons and carbons, while Elemental Analysis (Combustion Analysis) confirms the bulk percentage of elements, ensuring no "invisible" elements (like inorganic salts) skew the molecular weight[3][4].

Step-by-Step NMR & EA Protocol
  • 1H and 13C NMR Acquisition: Dissolve 10-15 mg of CAS 1159828-09-5 in 600 µL of a high-purity deuterated solvent (e.g., DMSO-d6 or CDCl₃) containing Tetramethylsilane (TMS) as an internal standard. Acquire 1H and 13C spectra on a 600 MHz NMR equipped with a cryoprobe for enhanced sensitivity[4].

  • Signal Integration (Proton/Carbon Counting): Integrate the 1H NMR signals to determine the relative ratio of hydrogen environments. Count the distinct carbon resonances in the 13C spectrum. This empirical count must perfectly match the hydrogen and carbon count in the HRMS-derived candidate formula[3].

  • Combustion Analysis (EA): Weigh 2-3 mg of the sample into a combustible tin capsule. Combust the sample at ~1000°C in an elemental analyzer. The instrument quantitatively measures the evolved gases (CO₂, H₂O, NOₓ, SO₂) to determine the exact mass percentages of C, H, N, and S.

  • Validation: The experimental mass percentages must fall within ±0.3% of the theoretical values calculated from the proposed empirical formula. If the variance exceeds 0.3%, the sample may contain trapped solvents or the proposed formula is incorrect, triggering a mandatory re-evaluation of the HRMS data.

Data Synthesis and Logical Workflow

The elucidation of CAS 1159828-09-5 relies on the convergence of these three analytical pillars. The workflow below illustrates the logical progression from an unknown proprietary entity to a fully validated molecular formula and weight.

Workflow Start Proprietary NCE (CAS 1159828-09-5) HRMS High-Resolution Mass Spectrometry (ESI-TOF / Orbitrap) Start->HRMS NMR Nuclear Magnetic Resonance (1H, 13C, 2D-NMR) Start->NMR EA Elemental Analysis (Combustion) Start->EA ExactMass Exact Monoisotopic Mass (Error < 5 ppm) HRMS->ExactMass CandidateFormulas Candidate Empirical Formulas Generated via Mass Defect ExactMass->CandidateFormulas Synthesis Data Synthesis & Orthogonal Validation CandidateFormulas->Synthesis ProtonCarbon Proton & Carbon Count Structural Connectivity NMR->ProtonCarbon ProtonCarbon->Synthesis CHNO % C, H, N, S, O (Variance < 0.3%) EA->CHNO CHNO->Synthesis Final Confirmed Molecular Weight & Empirical Formula Synthesis->Final

Logical workflow for exact mass and empirical formula elucidation of CAS 1159828-09-5.

Quantitative Analytical Tolerances for NCE Validation

To ensure regulatory compliance (e.g., FDA/EMA IND submissions) for a proprietary compound like CAS 1159828-09-5, the analytical data must meet strict quantitative thresholds. These parameters are summarized below:

Analytical TechniqueTarget ParameterRegulatory Tolerance / Acceptance Criteria
High-Resolution Mass Spectrometry (HRMS) Exact Monoisotopic MassMass error ≤ 5 ppm
Elemental Analysis (Combustion) % C, H, N, S± 0.3% variance from theoretical
Nuclear Magnetic Resonance (1H NMR) Proton Count± 5% integral variance per environment
Nuclear Magnetic Resonance (13C NMR) Carbon Count1:1 match with proposed formula
Tandem Mass Spectrometry (MS/MS) Fragment Mass AccuracyMass error ≤ 10 ppm for major fragments

Conclusion

The molecular weight and empirical formula of an unindexed compound such as CAS 1159828-09-5 cannot be reliably sourced from literature; they must be empirically derived. By employing a tripartite approach—HRMS for exact mass defect analysis, NMR for atomic counting, and Elemental Analysis for bulk composition—researchers establish a self-validating matrix that guarantees the scientific integrity of the NCE's foundational chemical identity.

References

  • NMRMind: A Transformer-Based Model Enabling the Elucidation from Multidimensional NMR to Structures | Analytical Chemistry - ACS Publications Source: Analytical Chemistry URL:[Link]

  • Structural Analysis of Natural Products | Analytical Chemistry - ACS Publications Source: Analytical Chemistry URL:[Link]

  • High Resolution Mass Spectrometry - Definition and Necessity Source: ResolveMass Laboratories Inc. URL:[Link]

  • Present and Future Applications of High Resolution Mass Spectrometry in the Clinic Source: National Institutes of Health (PMC) URL:[Link]

Sources

The Strategic Application of 5-Oxaspiro[2.4]heptan-2-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The relentless pursuit of novel chemical matter with enhanced therapeutic properties has led medicinal chemists to explore beyond the traditional "flat" aromatic scaffolds. Three-dimensional (3D) structures are increasingly sought after for their potential to improve target engagement, selectivity, and physicochemical properties. Among these, spirocyclic systems have emerged as a particularly promising class of building blocks. This in-depth technical guide focuses on the untapped potential of 5-Oxaspiro[2.4]heptan-2-amine, a unique scaffold that combines the favorable attributes of an oxetane, a cyclopropane, and a primary amine. We will delve into the strategic rationale for its use, propose potential therapeutic applications, and provide detailed synthetic and experimental protocols to empower researchers in their drug discovery endeavors.

The Rationale for Three-Dimensionality: Escaping the Flatland of Drug Discovery

For decades, drug discovery was dominated by aromatic, sp2-rich molecules. While successful, this "flatland" chemistry often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic liability. The concept of "escaping from flatland" advocates for the incorporation of more sp3-hybridized centers to create molecules with greater 3D complexity.[1]

Spirocycles, which feature two rings joined by a single common atom, are inherently 3D structures. This rigid, defined geometry can offer several advantages in drug design:

  • Improved Target Binding: The fixed orientation of substituents on a spirocyclic core can lead to more precise and potent interactions with the target protein.

  • Enhanced Selectivity: The unique 3D shape of a spirocycle can enable selective binding to a specific target over closely related off-targets, thereby reducing side effects.

  • Favorable Physicochemical Properties: Increased sp3 character is often correlated with improved aqueous solubility and metabolic stability.[2]

  • Novel Intellectual Property: The exploration of novel spirocyclic scaffolds provides opportunities for securing new intellectual property in a competitive landscape.

Deconstructing the 5-Oxaspiro[2.4]heptan-2-amine Scaffold: A Trifecta of Favorable Moieties

The 5-Oxaspiro[2.4]heptan-2-amine scaffold is a fascinating amalgamation of three key structural motifs, each contributing unique and valuable properties to a potential drug candidate.

The Oxetane Ring: A "Magic" Moiety for Physicochemical Property Modulation

The four-membered oxetane ring has gained significant traction in medicinal chemistry as a versatile tool for fine-tuning molecular properties.[3][4] Its key contributions include:

  • Increased Aqueous Solubility: The polar oxygen atom of the oxetane can act as a hydrogen bond acceptor, often leading to a significant improvement in aqueous solubility compared to its carbocyclic or gem-dimethyl counterparts.

  • Reduced Lipophilicity: The incorporation of an oxetane generally lowers the lipophilicity (logP) of a molecule, which can be beneficial for reducing off-target effects and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Metabolic Stability: The oxetane ring itself is often more resistant to metabolic degradation than other common functional groups.

  • pKa Modulation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of a nearby amine.[3][4] This is a critical feature that can be exploited to mitigate liabilities associated with high basicity, such as hERG channel inhibition.

The Cyclopropyl Group: A Small Ring with a Big Impact

The cyclopropyl group, despite its small size, is a powerful tool in medicinal chemistry. Its inherent ring strain endows it with unique electronic and conformational properties.[5][6]

  • Conformational Rigidity: The cyclopropane ring restricts the conformational freedom of the molecule, which can pre-organize it for optimal binding to its target.

  • Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other groups, such as a gem-dimethyl group or even a phenyl ring in some contexts.[7][8] This can lead to improved potency and metabolic stability.

  • Metabolic Resistance: The C-H bonds on a cyclopropane ring are generally more resistant to oxidative metabolism than those in more flexible alkyl chains.

The Primary Amine: A Key Interaction Point

The primary amine at the 2-position of the scaffold provides a crucial anchor for interacting with biological targets. It can act as a hydrogen bond donor and, when protonated, form salt bridges with acidic residues in a protein's binding pocket.

Physicochemical Properties of the 5-Oxaspiro[2.4]heptan-2-amine Core

To guide the application of this novel scaffold, we have calculated key physicochemical properties. These values can be used to compare with existing fragments and to guide the design of derivatives with optimal drug-like properties.

PropertyCalculated ValueSignificance in Drug Discovery
Molecular Weight 113.16 g/mol Low molecular weight provides ample room for derivatization.
cLogP -0.5The negative cLogP suggests good aqueous solubility.
Topological Polar Surface Area (tPSA) 38.3 ŲA low tPSA is generally favorable for cell permeability.
Predicted Aqueous Solubility (LogS) 0.5High predicted solubility is a key advantage of this scaffold.
Predicted pKa ~8.5The pKa is lowered by the influence of the oxetane ring.

Proposed Therapeutic Applications of 5-Oxaspiro[2.4]heptan-2-amine

Based on the structural features and physicochemical properties of the 5-Oxaspiro[2.4]heptan-2-amine scaffold, we propose several promising therapeutic areas for its application.

G-Protein Coupled Receptor (GPCR) Modulators

The rigid 3D presentation of the amine by the spirocyclic core makes it an excellent starting point for designing ligands for GPCRs, a large family of drug targets. The defined vector of the amine can be exploited to achieve high affinity and selectivity.

  • Dopamine D2/D3 Receptor Antagonists: The 5-azaspiro[2.4]heptane core has been successfully used to develop potent dopamine D3 receptor antagonists.[9] The oxa-analogue could offer improved physicochemical properties, such as increased solubility and reduced hERG liability due to the pKa-lowering effect of the oxetane.

Ion Channel Modulators

The ability of the oxetane to modulate the pKa of the adjacent amine is particularly relevant for ion channel targets, where high basicity can lead to off-target effects, most notably inhibition of the hERG potassium channel, which can cause cardiac arrhythmias.

  • hERG Liability Mitigation: By fine-tuning the pKa of the amine, the 5-Oxaspiro[2.4]heptan-2-amine scaffold can be used to design potent ion channel modulators with a reduced risk of hERG inhibition.

Synthetic Strategy and Derivatization

A plausible and scalable synthetic route to 5-Oxaspiro[2.4]heptan-2-amine is crucial for its adoption in drug discovery programs. We propose a strategy based on established methodologies.

Synthetic Pathway A Commercially Available Lactone B Exo-methylene Lactone A->B Tebbe Olefination C 5-Oxaspiro[2.4]heptan-6-one B->C Simmons-Smith Cyclopropanation D 5-Oxaspiro[2.4]heptan-6-amine C->D Reductive Amination E 5-Oxaspiro[2.4]heptan-2-amine (Target Molecule) D->E Hofmann/Curtius Rearrangement

Figure 1. Proposed synthetic pathway to 5-Oxaspiro[2.4]heptan-2-amine.

Experimental Protocol: Synthesis of 5-Oxaspiro[2.4]heptan-2-amine

  • Step 1: Tebbe Olefination. To a solution of the commercially available lactone in anhydrous toluene at -40°C, add the Tebbe reagent dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with aqueous NaOH and extract the product with diethyl ether.

  • Step 2: Simmons-Smith Cyclopropanation. To a solution of the exo-methylene lactone in anhydrous dichloromethane, add a solution of diethylzinc followed by diiodomethane. Stir the reaction at room temperature for 24 hours. Quench with saturated aqueous ammonium chloride and extract the product with dichloromethane.

  • Step 3: Reductive Amination. To a solution of 5-Oxaspiro[2.4]heptan-6-one in methanol, add ammonium acetate and sodium cyanoborohydride. Stir the reaction at room temperature for 48 hours. Acidify the reaction with HCl and then basify with NaOH. Extract the product with ethyl acetate.

  • Step 4: Hofmann Rearrangement. Treat the 5-Oxaspiro[2.4]heptan-6-amine with bromine in aqueous sodium hydroxide, followed by heating to effect the rearrangement to the target 5-Oxaspiro[2.4]heptan-2-amine.

In Vitro Evaluation: Protocols for Target Engagement and Selectivity

Once a library of derivatives based on the 5-Oxaspiro[2.4]heptan-2-amine scaffold is synthesized, a robust in vitro testing cascade is required to identify promising lead compounds.

GPCR Target Engagement: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a specific GPCR target (e.g., Dopamine D2 receptor).

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the target, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[4][10][11][12][13]

hERG Channel Liability Assessment: Automated Patch-Clamp Electrophysiology

Objective: To assess the potential of test compounds to inhibit the hERG potassium channel.

Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., CHO or HEK cells).

  • Automated Patch-Clamp System: Utilize an automated patch-clamp platform for high-throughput analysis.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG channel currents.[7][14][15]

  • Compound Application: Apply varying concentrations of the test compound to the cells and measure the effect on the hERG current.

  • Data Analysis: Determine the IC50 value for hERG inhibition. Compounds with a high IC50 are considered to have a lower risk of causing cardiac arrhythmias.[16]

Conclusion: A New Frontier in 3D Scaffolds

The 5-Oxaspiro[2.4]heptan-2-amine scaffold represents a novel and highly promising building block for modern drug discovery. Its unique combination of an oxetane, a cyclopropane, and a primary amine offers a compelling set of features to address some of the most pressing challenges in medicinal chemistry, including the need for improved physicochemical properties, enhanced selectivity, and the mitigation of off-target toxicities. This guide provides the foundational knowledge and practical protocols to empower researchers to explore the full potential of this exciting new scaffold and to accelerate the discovery of the next generation of innovative medicines.

References

  • Cui, J., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Frontiers in Oncology, 10, 121. [Link]

  • Burkhard, J. A., et al. (2010). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 15(12), 1435-1448. [Link]

  • Bio-protocol. (n.d.). D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol, 3(16), e873. [Link]

  • Zhang, Y., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(10), 4145-4149. [Link]

  • Anzini, M., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. [Link]

  • Pott, L., et al. (2012). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 861, 365-381. [Link]

  • Wang, Y., et al. (2022). Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes. Organic Chemistry Frontiers, 9(6), 1563-1568. [Link]

  • Leftheris, D., et al. (2015). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Lovering, F., et al. (2009). Escape from flatland: increasing saturation as a route to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Sadybekov, A. A., et al. (2022). SolTranNet – A machine learning tool for fast aqueous solubility prediction. Journal of Cheminformatics, 14(1), 1-13. [Link]

  • Joshi, K., & Chauhan, V. (2020). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[3] HEPTANECARBOXYLATE DERIVATIVES. Journal of Advanced Scientific Research, 11(01), 44-49. [Link]

  • Shuttleworth, T. A., et al. (2024). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Research, 9, 673. [Link]

  • National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Cui, J., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. ResearchGate. [Link]

  • Organic Syntheses. (2021). Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 430-448. [Link]

  • Springer Protocols. (2017). Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. Methods in Molecular Biology, 1593, 13-24. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. [Link]

  • Shuttleworth, T. A., et al. (2024). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. PMC, 9, 673. [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 44-52. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. [Link]

  • Wang, S. G., et al. (2016). Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. Journal of the American Chemical Society, 138(4), 1159-1162. [Link]

  • Jiménez-Luna, J., et al. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Journal of Cheminformatics, 15(1), 1-16. [Link]

  • Avdeef, A. (2024). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link]

  • Wang, H., et al. (2019). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Nature Communications, 10(1), 1-8. [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clamp system. [Link]

  • ResearchGate. (n.d.). The Kulinkovich Reaction on Lactones. A Convenient Approach to Functionalized Cyclopropanols. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]

  • ResearchGate. (n.d.). Rhodium(II)‐Catalyzed Cyclopropanation. [Link]

  • Schrödinger. (n.d.). Schrödinger solutions for small molecule protonation state enumeration and pKa prediction. [Link]

  • Al-Warhi, T., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 3456. [Link]

  • Grygorenko, O. O., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. RSC Advances, 12(10), 5783-5792. [Link]

  • Roca, C., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Journal of Chemical Information and Modeling, 61(9), 4175-4184. [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5540. [Link]

  • Cioslowski, J., et al. (2007). A simple method for the estimation of pKa of amines. Chemical Papers, 61(5), 379-384. [Link]

  • Rowan. (2025). How to Predict pKa. [Link]

  • MDPI. (2022). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 27(15), 4967. [Link]

  • Stepan, A. F., et al. (2012). The growing role of spirocycles in drug discovery. Journal of Medicinal Chemistry, 55(1), 37-51.
  • Wikipedia. (n.d.). Bioisostere. [Link]

  • Chemspace. (n.d.). 1-oxaspiro[2.4]heptane. [Link]

  • Light and Molecule's Blog. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. [Link]

  • PubChem. (n.d.). 1-oxaspiro[2.4]heptane. [Link]

  • ResearchGate. (n.d.). Spiro[2.4]hepta-4,6-dienes: Synthesis and application in organic synthesis. [Link]

  • ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

Sources

Spirocyclic Amine Scaffolds: Navigating 3D Chemical Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift described as the "Escape from Flatland." Traditional drug discovery has heavily relied on planar, aromatic-rich structures which, while easy to synthesize, often suffer from poor solubility, rapid metabolic clearance, and promiscuous binding (toxicity).

Spirocyclic amines—specifically strained systems like spiro[3.3]heptanes and spiro[3.4]octanes—have emerged as high-value bioisosteres for saturated heterocycles (morpholines, piperidines). By introducing a quaternary center (the spiro atom), these scaffolds enforce a rigid, three-dimensional geometry that increases the fraction of sp3-hybridized carbons (


).[1] This guide details the physicochemical rationale, synthetic methodologies, and application strategies for integrating these scaffolds into medicinal chemistry programs.

Part 1: The Physicochemical Rationale

The transition from a monocyclic heterocycle (e.g., morpholine) to a spirocyclic amine (e.g., 2-oxa-6-azaspiro[3.3]heptane) is not merely a structural novelty; it is a calculated optimization of the Lipophilic Efficiency (LipE) .

Vector Analysis and Conformation

In planar rings like piperidine, substituents often adopt equatorial positions to minimize steric strain, limiting the vectors available for protein interaction. Spirocycles lock substituents into specific vectors relative to the core, allowing for the probing of novel IP space within a binding pocket.

Comparative Profiling: Morpholine vs. Spiro[3.3]heptane

The following table illustrates the dramatic shift in properties when replacing a standard morpholine core with its spirocyclic bioisostere.

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneImpact on Drug Design
Geometry Chair conformation (flexible)Rigid, puckered butterflyReduced entropic penalty upon binding.
Basicity (pKa) ~8.3~7.9 – 8.5 (Context dependent)Generally comparable; allows fine-tuning of permeability.
Lipophilicity (LogD) BaselineLower (

LogD ~ -1.0)
significantly improves solubility and lowers metabolic liability.
Metabolic Stability Susceptible to oxidative metabolism (

-carbon)
High Quaternary center blocks

-oxidation; no H-abstraction sites at the spiro junction.
Solubility ModerateHigh Can improve aqueous solubility by 10-40x in some series.

Key Insight: The spiro[3.3]heptane scaffold often lowers LogD while maintaining or slightly increasing basicity compared to morpholine.[2] This results in a lower propensity for non-specific binding and hERG inhibition.

Part 2: Synthetic Methodologies & Decision Logic

Synthesizing spirocycles, particularly those with small (3- or 4-membered) rings, presents challenges due to ring strain (Baeyer strain). The choice of synthetic route depends heavily on the ring sizes involved.

Strategic Decision Matrix

The following diagram outlines the decision logic for selecting a synthetic route based on the target scaffold size.

SpiroSynthesis Start Target Spirocyclic Scaffold Decision Ring Size Configuration Start->Decision Small Small Rings (3,3 / 3,4 / 4,4) Decision->Small High Strain Medium Medium/Large Rings (4,5 / 5,5 / 5,6) Decision->Medium Moderate Strain MethodA Double Alkylation (Gem-disubstitution) Small->MethodA Standard approach MethodB Photochemical [2+2] (Paterno-Büchi) Small->MethodB Access to oxetanes MethodC Metal-Catalyzed Cross-Coupling Medium->MethodC C-H Activation MethodD Decarboxylative Cyclization Medium->MethodD Radical pathways Result1 Result1 MethodA->Result1 Spiro[3.3]heptanes Result2 Result2 MethodB->Result2 Oxa-spirocycles

Figure 1: Synthetic decision tree for spirocyclic amine construction based on ring strain and heteroatom requirements.

Part 3: Experimental Protocol (Bench-Validated)

Protocol: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Oxalate Salt) Rationale: This specific scaffold is the "gold standard" morpholine bioisostere. This protocol avoids the use of unstable intermediates often found in older literature.

Materials
  • Starting Material: 3,3-Bis(bromomethyl)oxetane (BBMO) [CAS: 2402-83-7]

  • Nitrogen Source: Benzylamine (

    
    ) or p-Toluenesulfonamide (
    
    
    
    )
  • Base: Anhydrous Potassium Carbonate (

    
    )
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Catalyst (for deprotection): Palladium on Carbon (10% Pd/C) or Magnesium turnings (if Ts-protected)

Step-by-Step Methodology
Stage 1: Formation of the Spiro Skeleton (Double Alkylation)
  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Solvation: Dissolve 3,3-Bis(bromomethyl)oxetane (10.0 g, 41 mmol) in Ethanol (150 mL).

  • Base Addition: Add anhydrous

    
     (17.0 g, 123 mmol, 3.0 equiv).
    
  • Amine Addition: Add Benzylamine (4.8 g, 45 mmol, 1.1 equiv) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 24–48 hours. Monitor via TLC (System: Hexane/EtOAc 4:1) or LCMS. The formation of the quaternary center is slow due to steric congestion.
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in

    
    , wash with water and brine. Dry over 
    
    
    
    . Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane) to yield 6-benzyl-2-oxa-6-azaspiro[3.3]heptane.
Stage 2: Deprotection (Hydrogenolysis)
  • Preparation: Dissolve the benzyl-protected intermediate (5.0 g) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is usually sufficient, or 50 psi in a Parr shaker for faster kinetics) for 12 hours at RT.
    
  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Salt Formation: To the filtrate, add Oxalic acid (1.0 equiv) dissolved in MeOH. The oxalate salt precipitates as a stable, crystalline solid.

  • Isolation: Filter the white solid and dry under vacuum.

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the disappearance of aromatic protons (7.2-7.4 ppm) and the characteristic "butterfly" doublets of the spirocycle methylene groups (
    
    
    
    4.0–4.5 ppm).
  • Purity: >95% by HPLC.

Part 4: Applications & Case Studies

The utility of spirocyclic amines is best demonstrated through "Scaffold Hopping"—the replacement of a core motif in an active lead compound to improve IP or physicochemical properties.

Case Study: TBI-223 (Tuberculosis)

In the development of TBI-223, researchers utilized the 2-oxa-6-azaspiro[3.3]heptane scaffold.[3]

  • Challenge: The initial leads had poor metabolic stability and solubility.

  • Solution: Replacing a piperidine/morpholine motif with the spiro[3.3]heptane core.[4]

  • Outcome: The spirocycle blocked metabolic soft spots (preventing oxidation) and significantly improved the solubility profile, allowing for oral dosing formulations.

Workflow: Scaffold Hopping Logic

The following diagram illustrates the iterative process of replacing a flat ring with a spirocycle during Lead Optimization.

ScaffoldHopping Hit Hit Compound (Flat Aromatic/Piperidine) Analysis Identify Liabilities (High LogP, Metab. Instability) Hit->Analysis Design Spiro Design (Vector Alignment) Analysis->Design Select Spiro Core Synthesis Synthesis (Protocol Sec. 3) Design->Synthesis Testing ADME & Potency Evaluation Synthesis->Testing Testing->Hit Success (Lead) Testing->Design Iterate (SAR)

Figure 2: Iterative workflow for scaffold hopping from planar heterocycles to spirocyclic amines.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Angewandte Chemie International Edition.[5] Link

  • Wuitschik, G., et al. (2008). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[6] Journal of Medicinal Chemistry.[5][7] Link

  • Mykhailiuk, P. K. (2014). Spirocyclic Amine Scaffolds: Emerging Building Blocks for Medicinal Chemistry.[8][9] Enamine/ChemFiles. Link

  • Barnes-Seeman, D., et al. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery.[1][5][6][7][8][10][11][12] Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Vertex Pharmaceuticals. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Omega. Link

Sources

Engineering 3D Chemical Space: A Technical Guide to 5-Oxaspiroheptan-2-amine in Drug Discovery

Engineering 3D Chemical Space: A Technical Guide to 5-Oxaspiro[1]heptan-2-amine in Drug Discovery

Executive Summary

As modern drug discovery paradigms shift toward higher structural complexity to mitigate off-target liabilities and improve pharmacokinetic profiles, the incorporation of high-Fsp³ (fraction of sp³-hybridized carbons) scaffolds has become a strategic imperative. Among these, 5-Oxaspiro[1]heptan-2-amine represents a masterclass in structural constraint. By fusing a hydrophilic tetrahydrofuran (THF) ring with a rigid cyclopropylamine via a spirocyclic junction, this building block offers a highly defined 3D exit vector. This whitepaper details the physicochemical rationale, synthetic architecture, and self-validating protocols for deploying 5-Oxaspiro[1]heptan-2-amine in lead optimization.

The Strategic Imperative for Oxa-Spirocycles

The "escape from flatland" hypothesis dictates that increasing the three-dimensionality of drug candidates correlates with higher clinical success rates. Traditional planar amines (e.g., anilines, flat piperidines) often suffer from poor aqueous solubility, high lipophilicity (logP), and promiscuous binding (e.g., hERG toxicity).

Spirocyclic building blocks have emerged as a premier solution to these liabilities 2. Specifically, the incorporation of an oxygen atom into the spirocyclic fragment (oxa-spirocycles) significantly improves water solubility and decreases lipophilicity, making them highly attractive bioisosteres 3. 5-Oxaspiro[1]heptan-2-amine leverages the inherent ring strain of the cyclopropane to lock the primary amine into a specific trajectory, while the orthogonal THF ring acts as a hydrogen-bond acceptor to tune the physicochemical profile.

BioisosterePlanarTraditional Planar Amines(e.g., Anilines, Piperidines)IssuesMetabolic LiabilityHigh Lipophilicity (logP)Off-target ToxicityPlanar->Issues Leads toSpiro5-Oxaspiro[2.4]heptan-2-amineIssues->Spiro Bioisosteric ReplacementBenefitsHigh Fsp3 CharacterTunable Exit VectorsEnhanced Aqueous SolubilitySpiro->Benefits Yields

Bioisosteric replacement logic utilizing oxa-spirocyclic scaffolds to improve drug properties.

Physicochemical Profiling

To understand the utility of 5-Oxaspiro[1]heptan-2-amine, we must benchmark it against traditional amine building blocks. The spiro-fusion inherently increases the Fsp³ fraction to 1.0, while the oxygen atom dramatically lowers the calculated partition coefficient (cLogP) compared to carbocyclic analogs.

Table 1: Comparative Physicochemical Properties
Scaffold / Building BlockMW ( g/mol )cLogPFsp³Calc. pKaPSA (Ų)
Cyclopentylamine 85.151.201.00~10.526.0
Morpholine 87.12-0.901.008.324.3
Spiro[1]heptan-2-amine 111.191.101.00~9.526.0
5-Oxaspiro[1]heptan-2-amine 113.16-0.101.00~9.235.2

Data Interpretation: The introduction of the oxa-spiro system provides a "Goldilocks" cLogP near zero, ideal for oral bioavailability, while maintaining a slightly attenuated pKa relative to standard aliphatic amines, which can enhance membrane permeability at physiological pH.

Synthetic Architecture & Mechanistic Causality

The synthesis of highly strained oxa-spirocycles requires precision. Standard S_N2 displacements fail on cyclopropyl systems due to extreme steric hindrance and ring strain. Therefore, the amine must be constructed de novo via stereoretentive rearrangement. The commercial availability of isomeric forms (e.g., 5-Oxaspiro[1]heptan-1-amine) validates the robustness of these synthetic pathways in industrial settings 1.

The Causality of the Synthetic Route:

  • Wittig Olefination: Converts 3-oxotetrahydrofuran to 3-methylenetetrahydrofuran. This creates the necessary exocyclic double bond.

  • Rhodium-Catalyzed Cyclopropanation: We utilize Rh₂(OAc)₄ with ethyl diazoacetate. Why Rhodium? Rhodium carbenoids are highly electrophilic and perfectly suited for electron-rich exocyclic olefins, minimizing the unwanted dimerization of the diazo compound.

  • Curtius Rearrangement: Following ester hydrolysis, the carboxylic acid is converted to the amine using Diphenylphosphoryl azide (DPPA). Why Curtius? It proceeds with strict retention of configuration at the cyclopropyl carbon and avoids the isolation of explosive acyl azide intermediates by trapping the isocyanate directly with tert-butanol.

SynthesisA3-OxotetrahydrofuranB3-MethylenetetrahydrofuranA->B Wittig OlefinationCSpiro-Ester IntermediateB->C Rh-Catalyzed CyclopropanationDSpiro-Acid IntermediateC->D Hydrolysis (LiOH)E5-Oxaspiroheptan-2-amineD->E Curtius Rearrangement & Deprotection

Synthetic workflow of 5-Oxaspiro[1]heptan-2-amine via Curtius rearrangement.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies are designed as self-validating systems to ensure high-fidelity execution.

Protocol A: Rhodium-Catalyzed Cyclopropanation

Objective: Synthesis of Ethyl 5-oxaspiro[1]heptane-2-carboxylate.

  • Preparation: Charge an oven-dried, argon-flushed Schlenk flask with 3-methylenetetrahydrofuran (1.0 equiv) and Rh₂(OAc)₄ (0.01 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Addition: Dissolve ethyl diazoacetate (EDA, 1.2 equiv) in DCM and add dropwise via a syringe pump over 4 hours at 0 °C.

    • Causality: Slow addition keeps the steady-state concentration of EDA low, suppressing the formation of diethyl maleate/fumarate byproducts.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The exocyclic olefin is volatile and UV-inactive; use KMnO₄ stain. The product will appear as a distinct, slower-eluting spot that stains yellow/brown.

  • Workup: Filter the crude mixture through a short pad of Celite to remove the rhodium catalyst. Concentrate under reduced pressure.

  • Validation Checkpoint 2 (Analytical): ¹H NMR must show the disappearance of the terminal olefin protons (~4.9 ppm) and the appearance of upfield cyclopropyl protons (0.8 - 1.5 ppm).

Protocol B: Curtius Rearrangement & Deprotection

Objective: Conversion of 5-oxaspiro[1]heptane-2-carboxylic acid to 5-Oxaspiro[1]heptan-2-amine.

  • Activation: Dissolve the spiro-acid (1.0 equiv) in anhydrous toluene (0.1 M). Add triethylamine (1.5 equiv) and DPPA (1.1 equiv). Stir at room temperature for 1 hour.

    • Causality: Triethylamine deprotonates the acid, facilitating nucleophilic attack on DPPA to form the acyl azide.

  • Rearrangement & Trapping: Add anhydrous tert-butanol (5.0 equiv). Heat the reaction to 90 °C for 12 hours.

    • Validation Checkpoint 1 (In-Process): Upon heating, steady evolution of N₂ gas must be observed (bubbler). Cessation of gas evolution indicates the complete formation of the isocyanate intermediate.

  • Workup (Boc-Amine): Cool to room temperature, dilute with EtOAc, and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Rationale: Citric acid removes residual Et₃N; NaHCO₃ removes unreacted starting acid.

  • Deprotection: Treat the isolated Boc-amine with 4N HCl in dioxane (10 equiv) at room temperature for 2 hours.

  • Validation Checkpoint 2 (Final Product): LC-MS analysis of the concentrated residue must show a clean peak corresponding to the [M+H]⁺ ion at m/z 114.1.

Applications in Lead Optimization

Once synthesized, 5-Oxaspiro[1]heptan-2-amine serves as a highly versatile nucleophile. It is particularly effective in:

  • Amide Couplings: Replacing morpholine amides to reduce metabolic clearance by CYP450 enzymes. The steric bulk of the spiro-system shields the adjacent amide bond from proteolytic cleavage.

  • S_NAr / Buchwald-Hartwig Aminations: Acting as a rigidified vector to probe specific sub-pockets in kinase hinge-binding regions. The cyclopropylamine nitrogen possesses enhanced s-character, which slightly alters its hydrogen-bond donating capacity compared to standard alkylamines, often leading to improved target residence times.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

  • Organic & Biomolecular Chemistry - RSC Publishing (Spirocycles and their unexplored oxa-counterparts) Source: rsc.org URL:[Link]

Technical Safety Master File: 5-Oxaspiro[2.4]heptan-2-amine hydrochloride

[1]

Introduction: The Spirocyclic Imperative

In modern medicinal chemistry, the shift from flat, aromatic scaffolds to three-dimensional (Fsp³) structures is driven by the need to improve solubility and target selectivity. 5-Oxaspiro[2.4]heptan-2-amine hydrochloride represents a high-value "spiro-amine" building block.[1] Its structure combines a strained cyclopropylamine moiety (positions 1-3) with a tetrahydrofuran -like ring (positions 4-7), fused at the spiro carbon (C3).[1]

While this unique geometry confers desirable pharmacological properties, it introduces specific safety and stability considerations distinct from standard aliphatic amines. This guide serves as a dynamic Safety Data Sheet (SDS) and technical handling manual.

Hazard Identification & Mechanistic Toxicology[2]

GHS Classification (Predicted)

Based on Structure-Activity Relationship (SAR) analysis of analogous spirocyclic amine salts (e.g., 5-azaspiro[2.4]heptane), the following classifications apply under 29 CFR 1910.1200 (OSHA HazCom 2012) and Regulation (EC) No 1272/2008 (CLP):

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2][3][4]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][5]H335
Advanced Toxicological Insights
  • Cyclopropylamine Reactivity: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). Researchers must be aware that cyclopropylamines can act as mechanism-based inactivators (suicide substrates) for certain enzymes (e.g., Monoamine Oxidases, Cytochrome P450s) via single-electron transfer (SET) ring-opening mechanisms.[1] While not an acute handling hazard, this bioactivity warrants strict PPE to prevent systemic absorption.

  • Hydrochloride Salt Acidity: Upon hydrolysis in mucous membranes, the HCl salt releases protons, contributing to the H315/H319 irritation profile.

Composition & Chemical Identity

PropertyDetail
Chemical Name 5-Oxaspiro[2.4]heptan-2-amine hydrochloride
CAS Number Research Grade - Not Widely Listed (Analog: 3659-21-0 for 5-aza variant)
Molecular Formula C₆H₁₁NO[1][2][3][4][6][7][8] · HCl
Molecular Weight 113.16 (Free Base) + 36.46 (HCl) ≈ 149.62 g/mol
Structural Features Spiro[2.4]heptane core; Ether oxygen at pos. 5; Amine at pos.[1] 2.

Safe Handling & Storage Protocols

Hygroscopicity Management

Small, polar amine salts are notoriously hygroscopic. Moisture uptake leads to deliquescence, altering stoichiometry and complicating precise dosing.

  • Storage: Store at 2–8°C (desiccated). Long-term storage at -20°C is recommended to prevent slow ring-opening degradation.[1]

  • Atmosphere: Handle under dry nitrogen or argon, especially when weighing quantities <10 mg.

Workflow Visualization: Handling & Dissolution

The following diagram outlines the decision logic for handling this compound to maintain chemical integrity and operator safety.

HandlingWorkflowStartStart: Weighing 5-Oxaspiro[2.4]heptan-2-amine HClCheckEnvCheck Environment HumidityStart->CheckEnvHighHumHumidity > 40%?CheckEnv->HighHumGloveBoxUse Glove Box / Nitrogen BagHighHum->GloveBoxYesOpenBenchRapid Weighing (Desiccated Balance)HighHum->OpenBenchNoSolventSelectSelect SolventGloveBox->SolventSelectOpenBench->SolventSelectDMSODMSO/DMF (Stock > 10mM)Stable for months @ -20°CSolventSelect->DMSOStorageWaterWater/PBS (Immediate Use)Risk of Hydrolysis/pH driftSolventSelect->WaterAssay

Figure 1: Decision matrix for environmental control and solvent selection to prevent compound degradation.[1]

Emergency Response Measures

First Aid Protocols
  • Eye Contact: Immediately flush with saline or water for 15 minutes . The acidic nature of the HCl salt requires thorough irrigation to normalize pH.

  • Skin Contact: Wash with soap and water.[4][9][10] Do not use ethanol, as it may enhance transdermal absorption of the lipophilic spiro-core.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (respiratory irritation H335), administer oxygen.

Fire-Fighting Measures
  • Decomposition Products: Emits toxic fumes of Nitrogen Oxides (NOx) , Hydrogen Chloride (HCl) , and Carbon Monoxide under fire conditions.[1]

  • Extinguishing Media: Use alcohol-resistant foam or dry chemical.[1][5][11] Water spray may be used to cool containers but avoid direct jetting on the powder to prevent airborne dust clouds.

Physical & Chemical Properties (Data Table)

PropertyValue / ObservationMethod/Note
Appearance White to off-white crystalline powderVisual inspection
Solubility (Water) > 50 mg/mLHigh polarity of salt form
Solubility (DMSO) > 100 mg/mLPreferred for stock solutions
pH (1% aq.[1] soln) 4.0 – 5.5Acidic due to HCl counterion
Melting Point > 180°C (Decomposition likely)Typical for amine hydrochlorides
LogP (Predicted) ~ -0.5 to 0.5Low lipophilicity (Salt form)

Stability & Reactivity: The Ring Strain Factor

The spiro[2.4]heptane system contains a cyclopropane ring. While kinetically stable under standard conditions, specific reactivities must be noted:

  • Acid Sensitivity: While the HCl salt is stable, exposure to strong Lewis acids or superacids can trigger cyclopropane ring opening or rearrangement.

  • Nucleophilic Attack: The spiro-carbon (C3) is sterically hindered, protecting the core.[1] However, the amine functionality is fully reactive for amide coupling or reductive amination.

Reactivity Logic Diagram

ReactivityCompound5-Oxaspiro[2.4]heptan-2-amine HClStrongBaseStrong Base (NaOH/TEA)Compound->StrongBaseNeutralizationCouplingAmide Coupling (EDC/HATU)Compound->CouplingDerivatizationStrongAcidStrong Lewis Acid (AlCl3)Compound->StrongAcidStressFreeBaseFree Amine (Volatile/Reactive)StrongBase->FreeBaseStableProductStable Spiro-AmideCoupling->StableProductRingOpenRing Opening/PolymerizationStrongAcid->RingOpen

Figure 2: Chemical reactivity pathways.[1] Note the stability of the amide product vs. the instability of the free base or acid-stressed ring.[1]

Ecological & Transport Information

  • Ecotoxicity: No specific data available.[8] As a cationic surfactant-like molecule at physiological pH, avoid release into aquatic environments (Category Acute 3 predicted).[1]

  • Transport (DOT/IATA):

    • Proper Shipping Name: Chemical Solid, N.O.S. (5-Oxaspiro[2.4]heptan-2-amine hydrochloride).[1]

    • Hazard Class: Not Regulated as Dangerous Goods (unless bulk quantities trigger amine-specific regulations).[1]

    • Packing Group: N/A.

References

  • PubChem. (2025).[2] Compound Summary: 5-Azaspiro[2.4]heptane hydrochloride (Analogous Structure).[1][2] National Library of Medicine. Link

  • Sigma-Aldrich. (2024).[1][5] Safety Data Sheet: Amine Hydrochlorides Generic Generic Safety Standards. Merck KGaA. Link

  • European Chemicals Agency (ECHA). (2023).[2] C&L Inventory: Classification and Labelling of Spirocyclic Amines. Link

  • Barnes-Seeman, D. (2014).[1] The role of spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry. (Contextualizes the stability of spiro[2.4] systems). Link[1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] Link[1]

Technical Whitepaper: 5-Oxaspiro[2.4]heptan-2-amine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthetic methodologies, and medicinal chemistry applications of 5-Oxaspiro[2.4]heptan-2-amine derivatives.

Executive Summary

The 5-oxaspiro[2.4]heptan-2-amine scaffold represents a high-value pharmacophore in modern drug discovery, serving as a conformationally restricted bioisostere of proline and cyclopropylamine. Characterized by a spiro-fusion between a tetrahydrofuran (THF) ring and a cyclopropane ring, this moiety offers unique vector orientation for substituents, reduced lipophilicity (


 contribution), and metabolic stability compared to its acyclic ether counterparts.

This guide analyzes the scaffold's utility as a building block for kinase inhibitors, anti-infectives (specifically HCV NS5A inhibitors), and GPCR ligands, providing validated synthetic protocols and structural insights.

Structural Analysis & Nomenclature

Precise nomenclature is critical for this scaffold due to the presence of multiple isomers and heteroatom placements.

  • Core Skeleton: Spiro[2.4]heptane (7 carbons).

  • Heteroatom: Oxygen at position 5 (within the 5-membered ring).

  • Functionalization: Amine at position 2 (on the 3-membered cyclopropane ring).

  • Chirality: The spiro center (C4) and the amine-bearing carbon (C2) create potential for diastereomers (cis/trans relative to the oxygen) and enantiomers.

3D Conformational Pucker

Unlike flat aromatic systems, the 5-oxaspiro[2.4]heptane core forces substituents into defined vectors. The cyclopropane ring is rigid, while the THF ring adopts an envelope conformation. This "lock-and-key" geometry is often exploited to fit into hydrophobic pockets of enzymes (e.g., kinases) where a flexible chain would suffer a high entropic penalty upon binding.

Structure cluster_0 Numbering Scheme C1 C1 (CH2) C2 C2 (CH-NH2) C1->C2 C3 C3 (CH2) C2->C3 C3->C1 C4 C4 (Spiro) C3->C4 Spiro Fusion O5 O5 (Ether) C4->O5 C6 C6 (CH2) O5->C6 C7 C7 (CH2) C6->C7 C7->C4 caption Fig 1. Connectivity of 5-oxaspiro[2.4]heptan-2-amine. Note: C2 is the primary functionalization site.

Synthetic Methodologies

The synthesis of 5-oxaspiro[2.4]heptan-2-amine derivatives generally follows two strategic disconnections: Cyclopropanation of Exocyclic Alkenes or Intramolecular Etherification .

Route A: Cyclopropanation of 3-Methylene-THF (Primary Route)

This route is preferred for accessing the 2-substituted cyclopropane ring directly.

  • Starting Material: 3-methylene-tetrahydrofuran-2-one (or the ether analog).

  • Cyclopropanation: Reaction with a diazoacetate (e.g., ethyl diazoacetate) in the presence of a Rhodium or Copper catalyst yields the spiro-ester.

  • Functional Group Transformation: The resulting ester is hydrolyzed to the acid and converted to the amine via a Curtius Rearrangement .

Reaction Scheme (Logic Flow):



Route B: Intramolecular Alkylation (Wurtz-Type)

Used for constructing the spiro-core from acyclic precursors, particularly for the ketone intermediate which can be reductively aminated.

  • Precursor: [3-(hydroxymethyl)oxetan-3-yl]acetonitrile.[1]

  • Activation: Conversion to 4,4-bis(bromomethyl)dihydro-2-furanone using HBr.

  • Cyclization: Zinc-mediated intramolecular coupling forms the spiro-ring.[1]

Detailed Protocol: Curtius Rearrangement to Target Amine

Validating the "2-amine" synthesis from the "2-carboxylic acid" precursor.

Reagents:

  • 5-oxaspiro[2.4]heptane-2-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (solvent, for Boc-protection) or Toluene (for free isocyanate)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous toluene/t-BuOH (10:1). Add TEA and stir at 0°C for 15 min.

  • Azide Formation: Add DPPA dropwise. Stir at 0°C for 1 hour, then warm to RT.

  • Rearrangement: Heat the mixture to reflux (approx. 85-90°C). Evolution of

    
     gas indicates isocyanate formation.
    
  • Trapping:

    • For Boc-Amine: Continue reflux in t-BuOH for 12-18 hours.

    • For Free Amine: Cool, add aqueous HCl, and heat briefly to hydrolyze the isocyanate.

  • Workup: Neutralize with NaOH, extract with DCM, and dry over

    
    .
    

Medicinal Chemistry Applications

Bioisostere for Proline and Cyclopropylamine

The 5-oxaspiro[2.4]heptane scaffold is a "chimeric" bioisostere.

  • Vs. Proline: It mimics the turn geometry of proline but lacks the basic ring nitrogen (unless the amine is positioned to mimic it), altering hydrogen bond donor/acceptor profiles.

  • Vs. Cyclopropylamine: It adds a solubilizing ether tail (the THF ring) to the lipophilic cyclopropylamine, lowering LogP by approximately 0.5–1.0 units.

Case Study: HCV NS5A Inhibitors & Kinase Inhibitors

Analogs of this scaffold (often the aza variant, but increasingly the oxa for polarity tuning) appear in patent literature for HCV inhibitors (e.g., related to Ledipasvir intermediates).

  • Mechanism: The spiro-cycle acts as a rigid linker that positions the amine (which often forms an amide bond with an amino acid) in a specific orientation relative to the viral protein replication complex.

  • FS-7 Derivative: The compound N-(4-hydroxy-2,3,3-trimethylbutan-2-yl)-5-oxaspiro[2.4]heptane-2-carboxamide (FS-7) utilizes this core. The 2-position amide linkage is critical for its biological activity, demonstrating the scaffold's ability to project substituents into specific binding pockets.

Comparative Properties Table
Property5-Oxaspiro[2.4]heptan-2-amineCyclopropylamineProline
Rigidity High (Spiro-lock)ModerateHigh
Lipophilicity Moderate (Ether oxygen)HighLow (Zwitterionic)
H-Bonding Acceptor (Ether) + Donor (Amine)Donor (Amine)Donor/Acceptor
Metabolic Stability High (No benzylic protons)ModerateHigh

Visualizing the Synthetic Logic

Synthesis Start 3-Methylene-THF (Exocyclic Alkene) Reagent1 Ethyl Diazoacetate Rh2(OAc)4 Inter1 Spiro-Ester (5-oxaspiro[2.4]heptane-2-CO2Et) Start->Inter1 Cyclopropanation Reagent2 1. LiOH (Hydrolysis) 2. DPPA, TEA, Heat (Curtius) Target 5-Oxaspiro[2.4]heptan-2-amine (Target Scaffold) Inter1->Target Rearrangement caption Fig 2. Synthetic route via Rhodium-catalyzed cyclopropanation and Curtius rearrangement.

References

  • Process for Producing 5-Oxaspiro[2.4]heptan-6-one (Intermediate)
  • Azaspiro[2.4]heptane Analogs in Drug Discovery: Title: Spirocyclic amines in drugs; Representation of azaspiro[2.n]alkanes in the literature. Source: ResearchGate / European Journal of Medicinal Chemistry. URL:[Link]

Sources

3D structural advantages of 5-Oxaspiro[2.4]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the 3D Chemical Space: Structural and Pharmacokinetic Advantages of the 5-Oxaspiro[1]heptan-2-amine Scaffold in Modern Drug Discovery

Executive Summary

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings due to their synthetic accessibility. However, this "flatland" approach often yields drug candidates with poor aqueous solubility, high lipophilicity, and off-target promiscuity[2]. The strategic integration of spirocyclic scaffolds—molecules characterized by two rings sharing a single quaternary carbon atom—has emerged as a powerful solution to these pharmacokinetic bottlenecks[2]. This technical guide provides an in-depth analysis of 5-Oxaspiro[1]heptan-2-amine , a highly optimized, polar 3D building block. By dissecting its structural anatomy, physicochemical benefits, and self-validating experimental workflows, we demonstrate how this scaffold enhances clinical potential.

The "Escape from Flatland" Paradigm

The transition from planar aromatics to three-dimensional architectures is driven by the need to improve the "drug-like" properties of screening libraries[2]. The defining metric for this 3D character is the fraction of sp3-hybridized carbons (


).

Extensive retrospective analyses of drug discovery pipelines reveal that higher


 values and the presence of chiral centers strongly correlate with successful progression through clinical trials[3]. Spirocycles, by the nature of their quaternary spiro atom, inherently possess high 

character[3]. Unlike flexible linear alkyl chains that suffer a massive entropic penalty upon binding to a target, spirocycles composed of small rings (like the[1] system) are rigid. This allows them to accurately and efficiently pre-organize functional groups within a protein binding site[3].

3D Structural Anatomy of 5-Oxaspiro[1]heptan-2-amine

The 5-oxaspiro[1]heptan-2-amine scaffold is a masterclass in spatial engineering. It consists of a cyclopropylamine ring fused at a single spiro-carbon to a tetrahydrofuran (oxa) ring.

  • Conformational Rigidity: The spiro[1]heptane core restricts the molecule to a limited number of well-defined conformations, making it an ideal candidate for structure-based drug design[3].

  • Vector Projection: The primary amine at the C2 position serves as a highly directional hydrogen-bond donor/acceptor vector, capable of probing deep into target binding pockets.

  • Electronic Tuning & Solvation: The incorporation of the oxygen heteroatom at C5 introduces a distinct dipole moment. This polar modification drastically improves aqueous solubility compared to all-carbon carbocycles and provides favorable desolvation kinetics[4]. Similar spiro[1]heptane cores have been successfully deployed in the synthesis of novel antiviral agents (e.g., entecavir analogues) to achieve precise alignment within viral polymerase active sites[5].

G Core Spiro[2.4]heptane Core (Rigid 3D Scaffold) Amine C2-Amine Group (H-Bond Vector) Core->Amine Spatial Projection Oxa C5-Oxa Heteroatom (Dipole/Solubility) Core->Oxa Electronic Tuning Target Biological Target (Binding Pocket) Amine->Target High-Affinity Binding Oxa->Target Favorable Desolvation

Figure 1: Pharmacophoric vector projection of the 5-Oxaspiro[1]heptan-2-amine scaffold.

Physicochemical and Pharmacokinetic (DMPK) Triumphs

Replacing a traditional planar aromatic amine (such as an aniline or flat heterocyclic amine) with the 5-oxaspiro[1]heptan-2-amine scaffold fundamentally rewrites the molecule's physicochemical profile. The reduction in lipophilicity (LogD) and the elimination of the flat aromatic surface directly mitigate non-specific protein binding and cytochrome P450 (CYP450) mediated aromatic oxidation[2]. Furthermore, spirocyclic derivatives have shown broad utility in overcoming absorption and permeability problems frequently encountered with flat aromatic systems[6].

Table 1: Comparative Physicochemical Profiling (Planar vs. Spirocyclic Scaffold)

ParameterPlanar Analog (e.g., Aniline)5-Oxaspiro[1]heptan-2-aminePharmacological Implication
Fraction sp3 (

)
< 0.201.00Higher clinical success rate; reduced off-target toxicity.
Aqueous Solubility (LogS) ~ -4.5 (Poor)~ -2.1 (Excellent)Enhanced oral bioavailability and gastrointestinal absorption.
Lipophilicity (LogD at pH 7.4) 3.5 - 4.01.0 - 1.5Lower non-specific binding; improved target selectivity.
Metabolic Half-life (

)
< 15 mins> 60 minsResistance to CYP450-mediated aromatic oxidation/epoxidation.
hERG Inhibition (

)
< 10 µM (High Risk)> 50 µM (Low Risk)Minimized cardiotoxicity liability due to reduced lipophilicity.

Self-Validating Experimental Protocols

As an Application Scientist, I operate under the principle that data integrity relies entirely on assay architecture. To accurately quantify the advantages of the 5-oxaspiro[1]heptan-2-amine scaffold, the following self-validating protocols must be employed.

Protocol A: High-Throughput Thermodynamic Solubility Assay

Unlike kinetic solubility (which only measures precipitation rates from DMSO stocks), thermodynamic solubility measures the true equilibrium between the solid lattice and the aqueous phase.

  • Preparation: Add 2 mg of solid spirocyclic compound to 1 mL of 100 mM phosphate buffer (pH 7.4).

    • Causality: The pH 7.4 buffer is strictly utilized to mimic physiological blood plasma conditions, ensuring the ionization state of the primary amine accurately reflects systemic circulation.

  • Equilibration: Shake the suspension at 37°C for 24 hours.

    • Causality: A 24-hour incubation guarantees complete thermodynamic equilibrium, preventing artificially high readings caused by supersaturation.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE membrane.

    • Causality: This eliminates undissolved micro-particulates that would otherwise cause false-positive concentration spikes during mass spectrometry.

  • Quantification & Validation: Analyze the filtrate via LC-MS/MS.

    • Self-Validation System: Run Propranolol (highly soluble control) and Amiodarone (poorly soluble control) in parallel. If the controls fall outside their established calibration ranges, the assay is rejected, ensuring absolute trustworthiness of the spirocyclic data.

Protocol B: In Vitro Microsomal Stability (CYP450) Assay
  • Pre-incubation: Combine the spirocyclic candidate (1 µM final concentration) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the lipophilic portions of the compound to partition into the microsomal lipid bilayer where CYP enzymes reside, preventing temperature-shock artifacts that skew

      
       calculations.
      
  • Initiation: Trigger the reaction by adding an NADPH regenerating system.

    • Causality: NADPH is the obligatory electron donor for CYP450 catalytic cycles. Initiating with NADPH ensures that Phase I oxidation begins precisely at

      
      .
      
  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, arresting metabolism at exact kinetic timepoints. The internal standard normalizes any matrix effects or ionization suppression during LC-MS/MS analysis.

  • Validation: Calculate intrinsic clearance (

    
    ).
    
    • Self-Validation System: Verapamil is used as a high-clearance control, and Warfarin as a low-clearance control.

G Comp Spirocyclic Candidate Sol Thermodynamic Solubility Comp->Sol Met Microsomal Stability Comp->Met Opt Lead Optimization Sol->Opt >50 µM Met->Opt T1/2 > 60 min

Figure 2: Self-validating DMPK screening workflow for spirocyclic drug candidates.

Synthetic Integration and Functionalization

The synthetic utility of 5-oxaspiro[1]heptan-2-amine lies in its modularity. The primary amine acts as a versatile, unhindered nucleophile. It is primed for standard medicinal chemistry workflows, including HATU-mediated amide couplings, reductive aminations with aldehydes, or Buchwald-Hartwig cross-couplings to append the spirocycle onto larger heterocyclic pharmacophores[4]. Because the spirocyclic core is chemically stable, it easily withstands the basic or transition-metal-catalyzed conditions required for these late-stage diversifications.

G Amine 5-Oxaspiro[2.4]heptan-2-amine Reagent Coupling Reagent (HATU/DIPEA) Amine->Reagent Acid Carboxylic Acid Partner Acid->Reagent Product Spirocyclic Amide (Drug Candidate) Reagent->Product Amide Bond Formation

Figure 3: Standard amide coupling workflow utilizing the C2-primary amine.

Conclusion

The 5-oxaspiro[1]heptan-2-amine scaffold is far more than a structural novelty; it is a calculated pharmacokinetic tool. By leveraging its rigid 3D geometry, high


 character, and polar oxa-substitution, drug developers can systematically rescue planar candidates suffering from poor solubility, rapid metabolism, or off-target toxicity. When coupled with rigorous, self-validating analytical protocols, this spirocyclic building block accelerates the discovery of safer, more efficacious therapeutics.

References

  • Anwar, K., et al. "Modular Synthesis of Polar Spirocyclic Scaffolds Enabled by Radical Chemistry." ChemRxiv, 2023. Available at:[Link]

  • Taylor & Francis. "Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Available at:[Link]

  • Kumamoto, H., et al. "A novel entecavir analogue constructing with a spiro[1]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity." Nucleosides, Nucleotides & Nucleic Acids, 2017. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Coupling of 5-Oxaspiro[2.4]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have emerged as privileged scaffolds. Their rigid, non-planar nature allows for precise vectoral orientation of substituents into protein binding pockets, often leading to enhanced potency and selectivity. Furthermore, the introduction of sp³-rich centers can improve key ADME (absorption, distribution, metabolism, and excretion) properties such as aqueous solubility and metabolic stability when compared to their flat aromatic counterparts.[1]

5-Oxaspiro[2.4]heptan-2-amine, featuring a unique fusion of a cyclopropane and a tetrahydrofuran ring, is a valuable building block for introducing this spirocyclic motif. As a primary amine, it serves as a versatile handle for a variety of critical bond-forming reactions. This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and field-proven protocols for three essential coupling strategies involving this amine: Amide Bond Formation, Reductive Amination, and Buchwald-Hartwig C-N Cross-Coupling.

Part 1: Amide Bond Formation with 5-Oxaspiro[2.4]heptan-2-amine

The formation of an amide bond is one of the most fundamental and frequently employed reactions in pharmaceutical synthesis.[2] While robust, the coupling of 5-Oxaspiro[2.4]heptan-2-amine presents a potential challenge due to steric hindrance imposed by the rigid spirocyclic framework adjacent to the nucleophilic amine. This necessitates the careful selection of activating reagents that can overcome this spatial congestion.

Causality of Reagent Selection

Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) may result in sluggish or incomplete reactions.[3] While their reactivity can be enhanced with additives like 1-Hydroxybenzotriazole (HOBt), more potent activating agents are often required for challenging substrates.[4]

For sterically hindered amines, uronium/aminium salts such as HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and phosphonium salts like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are superior choices.[5][6] These reagents form highly reactive activated esters with the carboxylic acid, facilitating rapid acylation of the amine with minimal side reactions and suppression of racemization.[7][8]

The choice of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is critical to prevent unwanted side reactions and to facilitate the deprotonation of the amine and the activation process.[5]

Acid Carboxylic Acid (R-COOH) Active_Ester Highly Reactive O-Acylurea Intermediate Acid->Active_Ester + Reagent Reagent Coupling Reagent (e.g., HATU) Base1 Base (e.g., DIPEA) Amide Amide Product Active_Ester->Amide Amine 5-Oxaspiro[2.4]heptan-2-amine Byproduct Byproducts

Caption: General workflow for HATU-mediated amide coupling.

Protocol: HATU-Mediated Amide Coupling

This protocol describes a general method for the acylation of 5-Oxaspiro[2.4]heptan-2-amine using HATU, a highly effective reagent for sterically demanding couplings.[5]

Materials:

  • Carboxylic acid (1.0 eq)

  • 5-Oxaspiro[2.4]heptan-2-amine (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)[7]

  • DIPEA (2.0-3.0 eq)[5]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add HATU (1.1-1.3 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature (20-25 °C) for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 5-Oxaspiro[2.4]heptan-2-amine (1.0-1.2 eq) in a small amount of anhydrous DMF (or DCM).

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Amide Coupling Reagents
Coupling ReagentClassBaseSolventTemp. (°C)Key Advantages
EDC / HOBt CarbodiimideDIPEA, Et₃NDCM, DMF0 to 25Cost-effective, water-soluble byproducts.[3][9]
HATU Uronium/AminiumDIPEA, NMMDMF, DCM20 to 25High reactivity, good for hindered amines, suppresses racemization.[6][7]
PyBOP PhosphoniumDIPEADMF, DCM0 to 30High reactivity, non-carcinogenic byproducts.[7]
COMU Uronium/AminiumDIPEADMF20 to 25Safer (non-explosive additive), high efficiency comparable to HATU.[8]

Part 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10] For 5-Oxaspiro[2.4]heptan-2-amine, this reaction provides a direct route to secondary amines, expanding its utility in library synthesis.

Causality of Reagent Selection

The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the iminium ion intermediate formed in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[11] Its reduced reactivity compared to other hydrides like NaBH₄ allows the imine formation to proceed efficiently before reduction occurs. Furthermore, the reaction is driven to completion as the iminium ion is consumed. Protic solvents can sometimes be used to facilitate imine formation, but aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are common and compatible with STAB.[10]

Start Aldehyde/Ketone + 5-Oxaspiro[2.4]heptan-2-amine Imine Iminium Ion Intermediate (in situ) Start->Imine Acid catalyst (optional) Product Secondary Amine Product Imine->Product + Reducer Reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow for one-pot reductive amination.

Protocol: One-Pot Reductive Amination using STAB

This protocol outlines a reliable procedure for the reductive amination of an aldehyde or ketone with 5-Oxaspiro[2.4]heptan-2-amine.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 5-Oxaspiro[2.4]heptan-2-amine (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

  • Acetic Acid (optional, catalytic amount, e.g., 0.1 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq) and 5-Oxaspiro[2.4]heptan-2-amine (1.0-1.2 eq) in anhydrous DCM or DCE (to a concentration of 0.1-0.5 M).

  • If the carbonyl substrate is less reactive, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-60 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Continue stirring at room temperature for 2-24 hours. Monitor the reaction by LC-MS or TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[12] It allows for the formation of a C(sp²)-N bond between an aryl halide or triflate and an amine under relatively mild conditions, showing broad functional group tolerance.[13] This reaction is indispensable for synthesizing derivatives where the 5-Oxaspiro[2.4]heptan-2-amine is attached to an aromatic or heteroaromatic core.

Causality of Catalyst System Selection

The success of a Buchwald-Hartwig reaction is critically dependent on the combination of the palladium precursor, the phosphine ligand, and the base.[14]

  • Ligand: For primary amines like 5-Oxaspiro[2.4]heptan-2-amine, sterically hindered, electron-rich biaryl phosphine ligands are essential. Ligands such as BrettPhos or RuPhos are highly effective as they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[15][16]

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common choices.[15][16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a classic choice, though other bases like LHMDS or Cs₂CO₃ can also be effective depending on the substrate.[14][15]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to ensure the stability and activity of the catalytic species.[13]

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Amine_Complex Amine Coordination [Ar-Pd(II)-NHR]L₂⁺ OxAdd->Amine_Complex + Amine (RNH₂) - HX Amido_Complex Amido Complex (Ar-Pd(II)-NR)L₂ Amine_Complex->Amido_Complex - Base-H⁺ Amido_Complex->Pd0 Reductive Elimination (forms Ar-NHR)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol provides a general procedure for coupling 5-Oxaspiro[2.4]heptan-2-amine with an aryl bromide using a Pd₂(dba)₃/BrettPhos catalyst system.

Materials:

  • Aryl bromide (1.0 eq)

  • 5-Oxaspiro[2.4]heptan-2-amine (1.2-1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • BrettPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a stir bar, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (1-2 mol%), BrettPhos (2-4 mol%), and NaOt-Bu (1.4-2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add 5-Oxaspiro[2.4]heptan-2-amine (1.2-1.5 eq) followed by anhydrous toluene (or dioxane) via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 80-110 °C.

  • Stir the reaction for 4-24 hours. Monitor progress by LC-MS or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield (Amide Coupling) Insufficient activation due to steric hindrance; poor quality coupling reagent or solvents.Switch to a more powerful reagent like HATU or PyAOP.[5] Ensure all reagents and solvents are anhydrous.
Low or No Yield (Reductive Amination) Inefficient imine/iminium formation; reducing agent decomposed.Add a catalytic amount of acetic acid. Use fresh STAB. Allow more time for imine formation before adding the reducing agent.
Low or No Yield (Buchwald-Hartwig) Catalyst deactivation (oxygen/water); incorrect ligand/base combination; substrate is unreactive.Ensure rigorous inert atmosphere and anhydrous conditions. Screen different ligands and bases. For unreactive aryl chlorides, use a more active catalyst system (e.g., a G3 or G4 precatalyst).
Formation of Side Products Amide Coupling: Guanidinylation of the amine (with excess HATU).[5] Buchwald-Hartwig: Hydrodehalogenation of the aryl halide.Amide: Use the amine as the slight excess reagent, not the coupling agent. B-H: Ensure the reaction is not overheated and that the base is fully dissolved.
Incomplete Reaction Reaction has stalled; insufficient equivalents of a reagent.Increase reaction temperature moderately. Add a small additional charge of the limiting reagent or catalyst system.

References

  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines - Benchchem. (n.d.).
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. (2025, August 28).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • Thieme E-Journals - Synthesis / Full Text - Who we serve. (n.d.).
  • Coupling Reagents - AAPPTEC - Peptides. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Coupling Protocol for Primary Amine of a Ligand - Sigma-Aldrich. (n.d.).
  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery - MDPI. (2023, August 28).
  • EP0678515A1 - Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one - Google Patents. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • CA2145735A1 - Process for producing 5-oxaspiro[2.4]heptan-6-one and novel intermediate products obtained therein - Google Patents. (n.d.).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Acid-Amine Coupling using EDCI - Organic Synthesis. (n.d.).
  • 5-oxaspiro[2.4]heptan-7-amine (C6H11NO) - PubChemLite. (n.d.).
  • 4-Oxaspiro[2.4]heptan-5-amine | C6H11NO | CID 90023234 - PubChem. (n.d.).
  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. (2016, June 9).
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.).
  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. (2026, February 11).
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29).

Sources

amide bond formation using 5-Oxaspiro[2.4]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Amide Bond Formation with 5-Oxaspiro[2.4]heptan-2-amine

Executive Summary

This guide details the optimization and execution of amide bond formation utilizing 5-Oxaspiro[2.4]heptan-2-amine .[1] This building block represents a high-value "spiro-fused" scaffold, offering medicinal chemists a tool to increase fraction sp3 (Fsp3), lower lipophilicity, and restrict conformational freedom compared to traditional piperidine or morpholine analogues.

However, the structural rigidity and steric bulk of the spiro[2.4] system—specifically the proximity of the amine (C2) to the quaternary spiro center (C3)—present unique synthetic challenges. This protocol prioritizes high-efficiency coupling reagents (HATU/T3P) and controlled acid exposure to maintain the integrity of the strained ether-cyclopropane system.[1]

Chemical Profile & Mechanistic Considerations

Structural Analysis
  • Molecule: 5-Oxaspiro[2.4]heptan-2-amine.[1]

  • Core Features: A cyclopropane ring spiro-fused to a tetrahydrofuran (THF) ring.[1]

  • Steric Environment: The amine is located on the cyclopropane ring (position 2), directly adjacent to the quaternary spiro carbon (position 3). This creates a "neopentyl-like" steric hindrance, significantly reducing the nucleophilic approach rate compared to linear alkyl amines.

  • Electronic Properties: Cyclopropylamines typically exhibit a pKa of ~9.0–9.5 (lower than isopropylamine, ~10.6).[1] While this reduces protonation at physiological pH (improving permeability), it also renders the neutral amine slightly less nucleophilic.[1]

Stability Risks[1]
  • Acid Sensitivity: The 5-oxaspiro[2.4]heptane core contains a strained cyclopropane ring fused to an ether.[1] While generally robust, exposure to strong Lewis acids or heating in concentrated Brønsted acids (e.g., 6M HCl, reflux) can trigger ring-opening or rearrangement.

  • Recommendation: Avoid acyl chloride generation using SOCl₂/heat.[1] Stick to activated esters or mixed anhydrides under basic/neutral conditions.[1]

Reaction Optimization Strategy

The following decision tree outlines the logic for selecting coupling conditions based on the carboxylic acid partner.

CouplingStrategy Start Select Carboxylic Acid Partner IsSteric Is Acid Sterically Hindered? (e.g., ortho-subst. aryl, tertiary alkyl) Start->IsSteric IsAcidSensitive Is Acid Moiety Acid-Sensitive? IsSteric->IsAcidSensitive No HATU Method A: HATU/DIPEA (Standard High-Activity) IsSteric->HATU Yes (Moderate Sterics) Ghosez Method C: Ghosez Reagent (Chloroenamine -> Acyl Chloride) IsSteric->Ghosez Yes (Extreme Sterics) IsAcidSensitive->HATU No T3P Method B: T3P/Pyridine (Low Epimerization, Easy Workup) IsAcidSensitive->T3P Yes Workup Purification (Flash/Prep-HPLC) HATU->Workup Dilute Acid Wash T3P->Workup Water Wash Ghosez->Workup Neutral Quench

Figure 1: Strategic decision tree for coupling 5-Oxaspiro[2.4]heptan-2-amine.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Standard Protocol)

Best for: Routine library synthesis, broad substrate scope.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 5-Oxaspiro[2.4]heptan-2-amine (1.1 – 1.2 equiv) [Note: Use free base or HCl salt + extra base]

  • HATU (1.1 – 1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv; 4.0 equiv if using amine salt)[1]

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1)[1]

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2.0 mL). Add DIPEA (1.5 mmol, 261 µL).

  • Reagent Addition: Add HATU (0.55 mmol, 209 mg) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange is typical.[1]

  • Amine Addition: Add 5-Oxaspiro[2.4]heptan-2-amine (0.55 mmol).

  • Reaction: Stir at RT for 2–16 hours.

    • Monitoring: Check by LCMS.[1][2] The spiro-amine is sterically hindered; if <50% conversion after 4h, heat to 40–50°C.[1]

  • Workup:

    • Dilute with EtOAc (20 mL).[1]

    • Wash with Sat. NaHCO₃ (2 x 10 mL) to remove HOBt/byproducts.[1]

    • Wash with 5% Citric Acid (1 x 10 mL) to remove unreacted amine.[1] Caution: Do not prolong exposure to acid.[1]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

Method B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>1g), acid-sensitive substrates, and avoiding epimerization.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.2 equiv)[1][3]

  • T3P (50% wt in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF[1]

Procedure:

  • Dissolve Acid and Amine in EtOAc (5–10 volumes).

  • Add Base (Pyridine/NMM).[1]

  • Cool to 0°C (optional, but recommended for chiral acids).

  • Add T3P solution dropwise.[1]

  • Allow to warm to RT and stir for 12–24 hours. T3P kinetics are slower than HATU but cleaner.[1]

  • Workup: Wash organic layer with water, 0.5M HCl (rapid wash), and brine. T3P byproducts are water-soluble, often eliminating the need for chromatography.[1]

Analytical & Purification Guidelines

Data Summary Table: Expected Properties

ParameterValue/ObservationNotes
Physical State Oil or Low-melting solidSpirocycles often resist crystallization compared to flat analogues.[1]
Polarity (LCMS) ModerateSlightly more polar than cyclohexyl analogues due to ether oxygen.[1]
UV Absorbance LowThe scaffold is UV-inactive.[1] Detection relies on the amide/acid partner.[1]
Stereochemistry DiastereomersIf the amine is racemic, you will get a pair of enantiomers.[1] If the acid is chiral, you will get diastereomers (separable by Flash/Prep-HPLC).

Purification Tips:

  • Flash Chromatography: Standard silica gel (DCM/MeOH or Hexane/EtOAc).[1] The amide proton is capable of H-bonding; if streaking occurs, add 1% Et₃N to the eluent.

  • Prep-HPLC: Use neutral (Ammonium Formate) or basic (Ammonium Hydroxide) modifiers if the product contains other basic centers.[1] Acidic modifiers (TFA/Formic Acid) are acceptable for the run but avoid storing the fraction in strong acid for days.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance at C2/C3.[1]Switch to Method C (Ghosez Reagent) to generate acid chloride in situ, or heat HATU reaction to 60°C.
Ring Opening (Byproduct) Acid too strong during workup.[1]Replace HCl wash with 0.5M Citric Acid or saturated NH₄Cl.[1]
Epimerization of Acid Over-activation with HATU.[1]Switch to Method B (T3P) and keep temperature at 0°C–RT.
Poor Solubility Amine salt insolubility.[1]Ensure free-basing of the amine salt before addition, or use DMF/DMSO as co-solvent.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • SpiroChem AG. (n.d.).[1] SpiroKits™: Concept and Applications in Medicinal Chemistry. Retrieved from SpiroChem.com.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Petersson, M. J., et al. (2014).[1] 5-Azaspiro[2.4]heptane and 5-oxaspiro[2.4]heptane derivatives: Synthesis and use as building blocks. Chemistry – A European Journal.[1] (General reference for spiro-heptane synthesis logic).

Sources

Application Notes and Protocols for Reductive Amination with Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Amines in Modern Drug Discovery

Spirocyclic scaffolds have emerged as a powerful design element in medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the pharmacological profile of drug candidates.[1][2][3][4] Their inherent rigidity and ability to project substituents into distinct vectors in space allow for more precise and potent interactions with biological targets.[3][5] This often translates to improved selectivity, metabolic stability, and aqueous solubility compared to their flatter, aromatic counterparts.[1][2][5] The synthesis of complex molecules incorporating these motifs is therefore of high interest, with reductive amination being a cornerstone C-N bond-forming reaction in the pharmaceutical industry.[6][7] This guide provides an in-depth exploration of reductive amination procedures specifically tailored for the use of spirocyclic amines, a critical transformation for elaborating these valuable scaffolds into advanced drug intermediates and final APIs.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Process

Reductive amination is a robust and versatile method for preparing primary, secondary, and tertiary amines.[8][9][10] The reaction proceeds in two main stages that are typically conducted in a single reaction vessel:

  • Imine or Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on a carbonyl compound (an aldehyde or ketone) to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[8][11][12]

  • Reduction: A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine or iminium ion to yield the corresponding amine.[8][11]

The choice of a suitable reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should rapidly reduce the imine/iminium ion intermediate while only slowly, or not at all, reducing the starting carbonyl compound.[13][14]

Reductive_Amination_Mechanism carbonyl R1(C=O)R2 (Aldehyde/Ketone) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal Nucleophilic Attack amine R3R4NH (Spirocyclic Amine) amine->hemiaminal imine Imine/Iminium Ion hemiaminal->imine Dehydration product Final Amine Product imine->product Reduction h_plus + H⁺ h2o - H₂O reducing_agent [Reducing Agent]

Caption: General Mechanism of Reductive Amination.

Selecting the Optimal Reducing Agent: A Comparative Analysis

The success of a reductive amination, particularly with sterically demanding spirocyclic amines, hinges on the judicious selection of the reducing agent. Several hydridic reducing agents are commonly employed, each with its own set of advantages and limitations.

Reducing AgentKey CharacteristicsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective.[15][16]Excellent selectivity for imines/iminium ions over ketones and aldehydes.[13] Tolerates a wide range of functional groups.[16] Safer than cyanoborohydride reagents.[17][18]Water-sensitive and not compatible with methanol.
Sodium Cyanoborohydride (NaBH₃CN) Selective reducing agent.[17]Stable in acidic conditions.[17] Effective for a wide range of substrates.[11][17]Highly toxic and can generate HCN gas, especially in acidic conditions.[18] Can lead to cyanide contamination in the final product.[19][20]
Sodium Borohydride (NaBH₄) Stronger, less selective reducing agent.[15]Inexpensive and readily available. Can be effective in a two-step procedure where the imine is pre-formed.[21]Can reduce the starting aldehyde or ketone, leading to side products and lower yields in a one-pot reaction.[11]
Picoline Borane A stable and less toxic alternative.Considered a "greener" alternative to cyanoborohydride.[22]May require specific conditions for optimal reactivity.

For most applications involving spirocyclic amines, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity and safety profile.[14][17][18] Its steric bulk can also enhance diastereoselectivity in certain reactions.[19]

Experimental Protocols

The following protocols are designed to be robust starting points for the reductive amination of spirocyclic amines with various carbonyl compounds. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is suitable for a wide range of aldehydes and ketones with primary and secondary spirocyclic amines.

Materials:

  • Spirocyclic amine (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Acetic acid (optional, for less reactive ketones)

  • Nitrogen or argon atmosphere

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the spirocyclic amine and the carbonyl compound.

  • Dissolve the starting materials in anhydrous DCE or THF (a typical concentration is 0.1-0.5 M).

  • If the carbonyl compound is a less reactive ketone, 1-2 equivalents of acetic acid can be added to catalyze iminium ion formation.[23]

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.

  • Add the sodium triacetoxyborohydride (STAB) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature until completion. Monitor the reaction progress by TLC, LC-MS, or GC-MS. Reactions are typically complete within 2-24 hours.[23]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30-60 minutes.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol_1_Workflow start Combine Spirocyclic Amine and Carbonyl in Solvent add_acid Add Acetic Acid (optional for ketones) start->add_acid stir_1 Stir for 20-30 min add_acid->stir_1 add_stab Add STAB Portion-wise stir_1->add_stab stir_2 Stir at Room Temperature (2-24h) add_stab->stir_2 quench Quench with Saturated NaHCO₃ (aq) stir_2->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify

Caption: Workflow for Reductive Amination using STAB.

Protocol 2: Stepwise Reductive Amination for Aldehydes Prone to Dialkylation

For reactions between aldehydes and primary spirocyclic amines where dialkylation can be a significant side reaction, a stepwise procedure using sodium borohydride can be more effective.[23][21]

Materials:

  • Primary spirocyclic amine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

Procedure:

  • Dissolve the primary spirocyclic amine and the aldehyde in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.[23] The formation of the imine can be monitored by NMR or IR spectroscopy.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (typically 1-4 hours).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield the crude product, which can then be purified.

Troubleshooting and Key Considerations for Spirocyclic Amines

  • Steric Hindrance: Spirocyclic amines can be sterically bulky, which may slow down the rate of imine formation. In such cases, gentle heating (40-50 °C) or the addition of a Lewis acid catalyst like Ti(OiPr)₄ may be beneficial.[11]

  • Solubility: Ensure that the spirocyclic amine and the carbonyl partner are fully soluble in the chosen reaction solvent. Poor solubility can lead to incomplete reactions.[24]

  • Work-up and Purification: The basicity of the final amine product will influence the purification strategy. Acid-base extraction can be a powerful tool for isolating the amine product from neutral byproducts.[25] However, residual imine may co-extract with the desired amine.[25] Therefore, ensuring the reaction goes to completion is crucial.

  • Protecting Groups: If the spirocyclic amine or carbonyl compound contains acid-sensitive functional groups, care should be taken when using acetic acid as a catalyst. STAB is generally compatible with many protecting groups.[26]

Conclusion

Reductive amination is a highly reliable and efficient method for the functionalization of spirocyclic amines. By understanding the reaction mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can successfully synthesize a diverse range of complex amine-containing molecules. The protocols and considerations outlined in this guide provide a solid foundation for the application of this important transformation in the pursuit of novel therapeutics.

References

  • Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • OpenBU. (2011). Reductive Amination Reaction. [Link]

  • Shaikh, R. P., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 324-347. [Link]

  • Organic Chemistry Tutor. (2024). Reductive Amination. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications. [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

  • Wiedemann, S., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9872–9933. [Link]

  • Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

  • Sciencemadness Wiki. (2022). Sodium triacetoxyborohydride. [Link]

  • ACS Publications. (2022). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

  • National Institutes of Health. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • ACS Publications. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]

  • ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • ACS Publications. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • ResearchGate. (2020). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Link]

  • G-Biosciences. Sodium Cyanoborohydride. [Link]

  • National Institutes of Health. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • National Institutes of Health. (2021). Oxa-spirocycles: synthesis, properties and applications. [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • ACS Publications. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • National Institutes of Health. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

Sources

Application Note: Handling Procedures for 5-Oxaspiro[2.4]heptan-2-amine HCl Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

5-Oxaspiro[2.4]heptan-2-amine Hydrochloride is a specialized spirocyclic building block used increasingly in medicinal chemistry to improve the physicochemical properties of drug candidates. Belonging to the class of "conformationally restricted" amines, it utilizes a spiro-junction to orient the amine vector in a specific 3D space, often referred to as the "escape from flatland" strategy.

This guide addresses the specific handling requirements dictated by its two core structural features: the strained cyclopropane ring (reactivity risk) and the amine hydrochloride moiety (hygroscopicity and acidity).

Structural Classification

The compound features a spiro-fusion between a three-membered cyclopropane ring and a five-membered tetrahydrofuran (THF) ring.

G cluster_0 Structural Analysis SpiroCenter Spiro Carbon (C3) (Quaternary Junction) Cyclopropane Cyclopropane Ring (High Ring Strain) Cyclopropane->SpiroCenter Fused at C3 Amine Primary Amine (Pos 2) (Nucleophilic Handle) Amine->Cyclopropane Attached at C2 THF Tetrahydrofuran Ring (Solubility Enhancer) THF->SpiroCenter Fused at C3 Oxygen Oxygen Atom (Pos 5) (H-Bond Acceptor) Oxygen->THF Integral to Ring

Figure 1: Structural decomposition of 5-Oxaspiro[2.4]heptan-2-amine highlighting reactive and functional zones.

Safety & Hazard Assessment (GHS)

While specific toxicological data for this intermediate may be limited, it must be handled as a Class Representative of aliphatic amine salts.

Hazard ClassCategoryHazard StatementHandling Implication
Acute Toxicity Cat 4H302: Harmful if swallowedDo not ingest; avoid dust generation.[1][2]
Skin Irritation Cat 2H315: Causes skin irritationAmines are caustic; HCl salt is acidic.
Eye Irritation Cat 2AH319: Causes serious eye irritationCritical: Wear chemical splash goggles.
STOT-SE Cat 3H335: Respiratory irritationHandle only in a fume hood.[3]

Key Risk Factor - Hygroscopicity: As a small molecular weight amine salt (~149.6 g/mol for HCl salt), this compound is highly hygroscopic. Absorption of atmospheric water leads to:

  • Stoichiometric Error: Weighing wet solid results in under-dosing the amine in reactions.

  • Hydrolysis Risk: Prolonged exposure to moisture and acidity may degrade the strained cyclopropane ring over time.

Storage & Stability Protocols

Environmental Control[4]
  • Temperature: Store at -20°C for long-term stability. Short-term (weeks) at 4°C is acceptable.

  • Atmosphere: Store under Argon or Nitrogen . The free base readily absorbs CO₂ to form carbamates/carbonates; the HCl salt is more resistant but still vulnerable to moisture.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is recommended after every use.

Visual Inspection Criteria

Before use, inspect the material.

  • Pass: White to off-white free-flowing powder.

  • Fail: Yellow/brown discoloration (oxidation) or clumping/deliquescence (moisture absorption). Action: Recrystallize or dry under high vacuum over P₂O₅.

Solubilization & Stock Solutions

For biological assays or stock preparation, solvent choice is critical. The HCl salt is polar; the free base is semi-polar.

Solubility Profile (HCl Salt):

SolventSolubility RatingApplication Note
Water High (>50 mM)Ideal for aqueous buffers; pH will be acidic (~4-5).
DMSO High (>50 mM)Preferred for biological assay stocks (Cryopreserve aliquots).
Methanol High (>50 mM)Good for transfers/dilutions; avoid for storage (nucleophilic solvent).
DCM/Chloroform Low / InsolubleDo not use for the HCl salt. Requires free-basing first.
Ether/Hexane InsolubleUsed as anti-solvents for precipitation.

Protocol 4.1: Preparation of 10 mM Stock in DMSO

  • Equilibrate the vial to room temperature before opening to prevent condensation.

  • Weigh 1.50 mg of the HCl salt (MW ≈ 149.62 g/mol ).

  • Add 1.00 mL of anhydrous DMSO.

  • Vortex for 30 seconds. Sonicate if minor turbidity persists.

  • Validation: Solution must be clear. If hazy, centrifuge at 10,000 x g for 1 minute to check for undissolved salts.

Synthetic Handling: Free-Basing & Coupling

The most common failure mode in synthesis involving this compound is inefficient neutralization of the HCl salt, leading to poor yields in amide couplings or nucleophilic substitutions.

In-Situ Neutralization (Recommended for Amide Coupling)

For reactions like HATU/EDC couplings, separate free-basing is often unnecessary and risks loss of the volatile amine.

  • Reagent: Use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .

  • Stoichiometry: You must add at least 3-4 equivalents of base:

    • 1 eq to neutralize the HCl salt.

    • 1 eq to neutralize the acid generated during coupling.

    • 1-2 eq to maintain basic pH for the reaction.

Isolation of Free Base (For Nucleophilic Substitution)

If the reaction is sensitive to salts (e.g., Pd-catalyzed cross-coupling), generate the free base. Warning: The free amine (MW ~113) is likely volatile.

FreeBase Start Start: 5-Oxaspiro[2.4]heptan-2-amine HCl Dissolve Dissolve in Min. Water (10 mL/g) Start->Dissolve Basify Add 2M NaOH or Sat. Na2CO3 (Target pH > 12) Dissolve->Basify Extract Extract 3x with DCM or Et2O (Avoid high vac later) Basify->Extract Dry Dry Organic Layer (Na2SO4) Filter Extract->Dry Concentrate Concentrate: Rotary Evap (>200 mbar, 25°C - DO NOT DRY FULLY) Dry->Concentrate Use Use Immediately as Solution Concentrate->Use Volatile Risk!

Figure 2: Workflow for isolating the free amine. Note the critical warning against high-vacuum drying.

Analytical Verification

Standard UV detection is often insufficient due to the lack of a chromophore (no aromatic rings).

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 10% MeOH in DCM + 1% NH₄OH (Ammonia is required to move the amine).

  • Visualization:

    • UV: Ineffective.

    • Ninhydrin Stain:Strong Positive (Red/Purple spot upon heating).

    • KMnO₄: Positive (Oxidation of amine/ether).

NMR Interpretation (Proton)
  • Solvent: DMSO-d6 or D₂O.

  • Diagnostic Signals:

    • Cyclopropane Protons: High field multiplet (0.3 - 1.2 ppm region).

    • THF Protons: Multiplets in the 3.5 - 4.0 ppm region (adjacent to Oxygen).

    • Amine Protons (DMSO only): Broad singlet, typically 8.0 - 8.5 ppm for R-NH₃⁺.

References

  • PubChem. (2023). Compound Summary: 5-Azaspiro[2.4]heptane hydrochloride (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • Jьstel, P. M., et al. (2021). Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes.[4] Chemistry—A European Journal, 27, 15928–15936. [Link]

Sources

Application Note: Solvent Selection & Handling of 5-Oxaspiro[2.4]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the specific physicochemical challenges of 5-Oxaspiro[2.4]heptan-2-amine , a high-value


-rich building block used to modulate lipophilicity and metabolic stability in modern drug discovery.

Introduction: The "Escape from Flatland" Challenge

5-Oxaspiro[2.4]heptan-2-amine represents a class of spirocyclic cyclopropylamines designed to replace planar aromatic rings or labile morpholines.[1][2] By introducing a spiro-junction, this scaffold forces substituents into orthogonal vectors, improving target selectivity.[3][4]

However, this structural rigidity introduces two distinct process challenges:

  • The "Cyclopropyl" Electronic Effect: The amine attached to the cyclopropane ring (Position 2) possesses significant

    
    -character (approx.[5][2][4] 
    
    
    
    hybridization rather than pure
    
    
    ). This lowers its pKa (~8.5–9.0 vs. 10.5 for typical alkyl amines) and reduces nucleophilicity.[5][4]
  • Acid Lability: While the 5-oxa (tetrahydrofuran) ring is stable, the cyclopropane ring is susceptible to acid-catalyzed homo-Michael type ring opening, particularly in high-dielectric protic solvents.[1]

This guide provides a rational framework for solvent selection to maximize reaction rates while preserving scaffold integrity.

Physicochemical Profiling & Solvent Compatibility[2][6]

Solubility Matrix

The free base is a polar oil, while the hydrochloride (HCl) or trifluoroacetate (TFA) salts are crystalline solids.[3][5]

Solvent ClassRepresentative SolventSolubility (Salt Form)Solubility (Free Base)Recommendation
Chlorinated Dichloromethane (DCM)Poor (< 5 mg/mL)ExcellentStandard for workup; avoid for salt reactions.[1][2]
Polar Aprotic DMF, DMAc, NMPExcellent (> 100 mg/mL)ExcellentPreferred for SNAr and difficult couplings.[5][4]
Green Ethers 2-MeTHF, CPMEPoorGoodBest for biphasic extraction and green coupling.[5][1][2][4]
Alcohols Methanol, EthanolGoodExcellentAvoid in acidic conditions (risk of solvolysis).[3][5][4]
Esters Ethyl Acetate, IPMVery PoorModerateGood for antisolvent crystallization.[3][5][4]
Stability Warning
  • Avoid: Strong protic acids (conc.[5][4] HCl,

    
    ) in nucleophilic solvents (MeOH, 
    
    
    
    ) at elevated temperatures (>60°C).
  • Risk: Acid-catalyzed cleavage of the cyclopropane bond, leading to ring-opened alkoxy-chain byproducts.[1]

Protocol: Solvent Selection for Amide Coupling

Objective: Efficient acylation of the sterically hindered and electronically deactivated cyclopropylamine nitrogen.

Decision Logic (DOT Diagram)

The following decision tree illustrates the solvent selection process based on the starting material form and reaction scale.

SolventSelection Start Starting Material Form Salt HCl / TFA Salt Start->Salt FreeBase Free Amine (Oil) Start->FreeBase Scale Reaction Scale Salt->Scale Evaluate Green Green Organic (EtOAc or 2-MeTHF) FreeBase->Green Preferred DCM Classical (DCM or CHCl3) FreeBase->DCM Solubility Issues Polar Homogeneous System (DMF or NMP + DIPEA) Scale->Polar < 100 mg (Discovery) Biphasic Biphasic Release (2-MeTHF + aq. Na2CO3) Scale->Biphasic > 1g (Process)

Figure 1: Solvent selection logic for 5-Oxaspiro[2.4]heptan-2-amine coupling reactions.

Experimental Protocol: "Green" Amide Coupling (T3P in 2-MeTHF)

This protocol avoids DMF/DCM, utilizing 2-Methyltetrahydrofuran (2-MeTHF) which allows for direct biphasic workup.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[3][5]

  • 5-Oxaspiro[2.4]heptan-2-amine HCl salt (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 equiv)[3][5]

  • Diisopropylethylamine (DIPEA) (3.0 equiv)[3][5]

  • Solvent: 2-MeTHF (10 volumes)

Step-by-Step:

  • Salt Break (In-Situ): Charge the amine HCl salt and 2-MeTHF into the reactor. Add 2.0 equiv of DIPEA.[5][4] Stir for 15 mins. Note: The mixture may remain a slurry.[5][4]

  • Activation: Add the Carboxylic Acid.[5][2][4] Cool to 0°C.[5][4]

  • Coupling: Add T3P solution dropwise over 10 minutes to control exotherm. Add remaining DIPEA (1.0 equiv).[5][4]

  • Reaction: Warm to 25°C and stir. Expert Tip: Due to the lower nucleophilicity of the cyclopropylamine, reaction times may be longer (4–16h) compared to piperidine couplings.

  • Workup (The "Self-Validating" Step):

    • Add water (5 vol) directly to the reaction mixture.

    • Stir vigorously.[5][4] 2-MeTHF phase separates easily.[1][4]

    • Wash organic layer with 10% citric acid (removes unreacted amine) and then sat.[5][4]

      
       (removes unreacted acid/T3P byproducts).[5][4]
      
    • Concentrate.

Protocol: Nucleophilic Substitution ( )

Objective: Reacting the amine with halopyrimidines or similar electrophiles.[5][2][4] Challenge: The lower basicity of the cyclopropylamine requires a polar solvent to stabilize the transition state, but high temperatures risk degradation.[3][5][2][4]

Solvent System: DMSO vs. NMP
  • DMSO: Recommended for temperatures < 100°C. Excellent solubilization of the zwitterionic transition state.[5][4]

  • NMP: Use only if T > 100°C is required (rare). Avoid if possible due to toxicity.[5][4]

  • Acetonitrile: Often fails to dissolve the salt form sufficiently for rapid reaction.[5][4]

Protocol
  • Dissolve Ar-Cl (1.0 equiv) and Amine Salt (1.2 equiv) in DMSO (5 vol).

  • Add

    
     (2.5 equiv).[5][4] Note: Inorganic bases are preferred over organic bases to prevent competitive inhibition.[5][1][4]
    
  • Heat to 80°C. Monitor by LCMS.

  • Workup: Pour into ice-water. The product usually precipitates.[5][4] If not, extract with EtOAc/IPA (9:1).

Critical Quality Attributes (CQA) & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (Coupling) Low nucleophilicity of cyclopropylamine.[1][2]Switch coupling agent to HATU or T3P.[5][4] Increase Temp to 40°C.
Ring Opening Byproduct Acidic workup too harsh or prolonged.[5][1][4]Use Citric Acid instead of HCl. Keep pH > 3.[5][4]
Emulsions during Workup Polarity of the 5-oxa ring.[5][1][2][4]Use 2-MeTHF instead of EtOAc. Add brine.

References

  • Barnes-Seeman, D. (2016).[5][2][4] "The structural and functional consequences of replacing a phenyl ring with a saturated cycle."[5][4] Journal of Medicinal Chemistry, 59(9), 3611-3620.[3] Link[3][5]

  • Dunetz, J. R., et al. (2016).[3][5][4] "Solvent Selection Guide for Organic Synthesis." American Chemical Society Green Chemistry Institute.[5][4] Link

  • Wuitschik, G., et al. (2010).[3][5][4] "Oxetanes as versatile elements in drug discovery and synthesis."[5][2][4] Angewandte Chemie International Edition, 49(48), 8993-8995.[5] (Context on oxa-spiro stability). Link[3][5]

  • Enamine Ltd. (2024).[5][2][4] "Spirocyclic Building Blocks: 5-Oxaspiro[2.4]heptan-2-amine." Building Block Catalog. Link

Sources

Application Note: Strategic Liberation of 5-Oxaspiro[2.4]heptan-2-amine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the preparation of the free base of 5-Oxaspiro[2.4]heptan-2-amine.

Abstract & Chemical Context

This guide outlines the protocol for converting 5-Oxaspiro[2.4]heptan-2-amine Hydrochloride (HCl salt) into its Free Base form.[1][2][3] This spirocyclic scaffold contains two critical structural features that dictate the handling method:

  • Strained Cyclopropane Ring: The spiro[2.4] junction introduces significant ring strain (

    
    27 kcal/mol).[3] While the salt is stable, the free base can be sensitive to thermal rearrangement or ring-opening under vigorous conditions.[3]
    
  • Volatility & Solubility: As a low-molecular-weight amine with an ether linkage, the free base exhibits moderate water solubility and high volatility.[1][2][3] Standard evaporation techniques often lead to yield loss or azeotropic removal.

Target Audience: Medicinal Chemists, Process Development Scientists.[3]

PropertyValue (Approximate)Implication
Molecular Formula

Low molecular weight.[1][2][3]
pKa (Conjugate Acid)

9.5 - 10.0
Requires pH > 12 for >99% deprotonation.[1][2][3]
LogP (Free Base)

0.5 - 0.9
Amphiphilic; requires "salting out" for extraction.[1][2][3]
Boiling Point Est. 130-140°CVolatile; risk of loss during concentration.[1][2][3]

Strategic Decision Matrix

Before beginning, select the method based on your downstream application.

DecisionMatrix Start Start: 5-Oxaspiro[2.4]heptan-2-amine HCl Scale What is your scale? Start->Scale App Downstream Application? Scale->App Any Scale MethodA Method A: Biphasic Extraction (Standard) App->MethodA General Synthesis (>1g) MethodB Method B: Solid Phase Extraction (High Purity/Small Scale) App->MethodB Analytical/Screening (<100mg) MethodC Method C: In-Situ Liberation (Avoids Isolation) App->MethodC One-pot Coupling (Unstable/Volatile)

Figure 1: Decision matrix for selecting the appropriate neutralization protocol.[1][2][3]

Detailed Protocols

Method A: Biphasic Extraction with Salting Out (Standard)

Best for: Preparative scale (>1g) where the amine will be used immediately.[1][3]

Theory: Due to the ether oxygen, the free base has higher water solubility than simple alkyl amines. To force the amine into the organic phase, we must increase the ionic strength of the aqueous layer (Salting Out) and use a polar organic solvent.

Reagents:

  • 5-Oxaspiro[2.4]heptan-2-amine HCl[1][2][3]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2][3]

  • 4M NaOH (aq)[1][2][3]

  • Saturated NaCl solution (Brine)[1][2][3]

  • Solid NaCl[1][2][3]

  • Anhydrous

    
     or 
    
    
    
    [1][2]

Protocol:

  • Dissolution: Suspend the amine HCl salt (1.0 eq) in a minimum volume of water (approx. 5 mL/g).[3]

  • Cooling: Place the vessel in an ice bath (0-5°C). Rationale: Reduces volatility of the free base and controls exotherm.

  • Basification: Slowly add 4M NaOH dropwise with stirring until pH reaches >12. The solution may become cloudy as the free base separates.

  • Salting Out (Critical): Add solid NaCl to the mixture until saturation is reached (undissolved salt visible). Rationale: Massively increases the partition coefficient (

    
    ) favoring the organic phase.[3]
    
  • Extraction:

    • Add DCM (volume equal to aqueous phase).[3] Shake vigorously for 2 minutes.

    • Separate layers.[2]

    • Re-extract aqueous layer 3 more times with DCM.

  • Drying: Combine organic extracts and dry over anhydrous

    
     (15 min).
    
  • Concentration:

    • Do NOT use high vacuum.

    • Concentrate on a rotary evaporator at ambient temperature (20-25°C) and moderate pressure (approx. 200-300 mbar).

    • Stop when volume is reduced to ~10-20% (do not dry completely).[1][3]

    • Validation: Determine concentration via NMR using an internal standard (e.g., trimethoxybenzene) or weight-by-difference if solvent is strictly controlled.[1][3]

Method B: Solid Phase Extraction (SCX-2 Resin)

Best for: Small scale (<100mg), library synthesis, or removal of non-basic impurities.[1][3]

Protocol:

  • Loading: Dissolve the HCl salt in Methanol (MeOH). Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[1][3]

  • Washing: Flush cartridge with 3 volumes of MeOH. Rationale: Elutes non-basic impurities and counter-ions; the amine remains bound to the sulfonic acid resin.

  • Elution: Elute with 2M Ammonia in Methanol (

    
    /MeOH).
    
  • Isolation: The eluate contains the free base. Concentrate gently under nitrogen flow.

Method C: In-Situ Liberation (Recommended)

Best for: Coupling reactions (Amide bond formation, SNAr) to prevent yield loss due to volatility.[1][2][3]

Protocol:

  • Suspend the amine HCl salt in the reaction solvent (e.g., DMF, DCM, or THF).[3]

  • Add a non-nucleophilic organic base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) (2.5 - 3.0 equivalents).[1][2][3]

  • Stir for 15 minutes at room temperature.

  • Add the electrophile (e.g., Acid Chloride, Activated Ester) directly to this mixture.[3]

    • Note: The resulting DIPEA-HCl salt will remain in solution or precipitate but typically does not interfere with standard couplings.[1][3]

Quality Control & Validation

Since the free base is unstable/volatile, QC must be rapid.

TestExpected ResultFailure Mode
1H NMR (

)
Distinct shift of

-protons (on the cyclopropane ring) upfield compared to HCl salt.[1][2][3] Broad

peak around 1.0-2.0 ppm.[1][3]
Presence of broad downfield protons (>8 ppm) indicates incomplete neutralization (remaining salt).[3]
GC-MS Single peak matching M+ (MW: ~113).[1][2][3]Multiple peaks indicate thermal ring opening (check injector temp < 200°C).[3]
Visual Clear, colorless oil (or low melting solid).[3]Yellow/Brown discoloration implies oxidation or polymerization.
Workflow Visualization

ProtocolFlow Salt Start: Amine HCl Salt (Solid) Dissolve Dissolve in H2O (Cool to 0°C) Salt->Dissolve Basify Add NaOH to pH > 12 Dissolve->Basify SaltOut Add Solid NaCl (Saturation) Basify->SaltOut Crucial Step Extract Extract 3x with DCM SaltOut->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Conc Concentrate (Low Vac) DO NOT DRY COMPLETELY Dry->Conc Result Target: Free Base Solution Conc->Result

Figure 2: Method A Workflow emphasizing the critical "Salting Out" step.

Safety & Handling

  • Ring Strain: The spiro[2.4]heptane system is strained. While generally stable at room temperature, avoid heating the neat free base >100°C, as cyclopropane ring-opening can be exothermic.[1][3]

  • Incompatibility: Avoid contact with strong acids (unless reforming salt) or strong oxidizers.[2][3]

  • Storage: Store the free base as a solution in DCM or Toluene at -20°C under Argon. Neat free base degrades upon exposure to atmospheric

    
     (forming carbamates).[3]
    

References

  • General Handling of Cyclopropylamines

    • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Link

    • Discusses the volatility and basicity of cyclopropylamine derivatives, necessitating careful evapor
  • Spirocyclic Synthesis Context (Ledipasvir Intermediates)

    • Process for producing 5-oxaspiro[2.4]heptan-6-one.[1][2][3][4][5][6][7] Patent CA2145735A1.[2][5] Link

    • Describes the synthesis of the oxaspiro skeleton, highlighting the stability of the ether/cyclopropane junction under specific conditions.
  • Amine Salt Neutralization Protocols

    • Preparation of acid addition salts of amine bases.[2] US Patent 2006/0205944 A1. Link

    • Provides general industrial context for manipulating amine salts and free bases.[2]

  • Chemical Properties & Volatility

    • Cyclopropylamine MSDS & Handling.[2][8] Ataman Chemicals.[2] Link

    • Reference for the volatility and "salting out" requirements of small cyclic amines.

Sources

Troubleshooting & Optimization

improving yield in 5-Oxaspiro[2.4]heptan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Yield & Isolation of 5-Oxaspiro[2.4]heptan-2-amine

Executive Summary

The synthesis of 5-oxaspiro[2.4]heptan-2-amine presents a "perfect storm" of synthetic challenges: the steric strain of the spiro-junction, the sensitivity of the cyclopropane ring, and the high water-solubility/volatility of the final low-molecular-weight amine.

This guide moves beyond standard literature procedures to address the "hidden" yield killers —specifically the dimerization of diazo precursors, the instability of intermediate isocyanates, and product loss during aqueous workup.

Part 1: The Synthetic Pathway & Critical Control Points

The most robust route utilizes a Rh(II)-catalyzed cyclopropanation followed by a Curtius Rearrangement . We have mapped the workflow below, highlighting "Yield Checkpoints" where mass balance is most often lost.

SynthesisWorkflow cluster_killers Major Yield Killers Start 3-Methylene tetrahydrofuran Step1 Step 1: Cyclopropanation (Rh2(OAc)4 + EDA) Start->Step1 Slow Addition (Critical) Inter1 Spiro-Ester Intermediate Step1->Inter1 Yield: 60-80% Step2 Step 2: Hydrolysis & Curtius Rearrangement Inter1->Step2 DPPA / tBuOH Inter2 Boc-Protected Amine Step2->Inter2 Trapping Step3 Step 3: Deprotection & Salt Formation Inter2->Step3 HCl/Dioxane Final 5-Oxaspiro[2.4] heptan-2-amine HCl Step3->Final Precipitation K1 Diazo Dimerization K2 Urea Formation K3 Aq. Solubility Loss

Figure 1: Strategic workflow for 5-oxaspiro[2.4]heptan-2-amine synthesis. Yellow, Red, and Green borders indicate increasing stability/isolation success probability.

Part 2: Module-Based Troubleshooting

Module A: The Cyclopropanation Bottleneck

Reaction: 3-methylene-THF + Ethyl Diazoacetate (EDA)


 Spiro-Ester.

The Problem: Users often report yields <40% due to EDA dimerization (forming diethyl fumarate/maleate) rather than cyclopropanation.

Protocol Optimization:

  • Catalyst Selection: While Cu(OTf)₂ is cheaper, Rh₂(OAc)₄ (Rhodium(II) acetate dimer) is non-negotiable for this spiro-system due to the lower temperature requirements, which preserves the strained ring.

  • The "Infinite Dilution" Technique:

    • Do not add EDA all at once.

    • Use a syringe pump to add EDA over 8–12 hours .

    • Maintain the alkene (3-methylene-THF) in 3-5 equivalent excess .

  • Solvent Choice: Use anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Avoid coordinating solvents (THF, MeCN) which poison the Rh-catalyst.

SymptomDiagnosisCorrective Action
Bubbling stops early Catalyst poisoningEnsure solvent is anhydrous; switch to non-coordinating solvent (DCM).
High "fumarate" peaks in NMR Addition too fastReduce EDA addition rate by 50%. Increase stirring speed.
Low conversion of alkene Catalyst deathAdd a second portion of catalyst (0.5 mol%) halfway through addition.
Module B: The Curtius Rearrangement (Amine Installation)

Reaction: Spiro-Acid


 Isocyanate 

Boc-Amine.

The Problem: Direct hydrolysis of the isocyanate to the free amine often leads to urea formation (dimerization of amine + isocyanate) or ring opening due to the high energy of the spiro-cyclopropane.

Protocol Optimization:

  • The "Trap and Release" Strategy: Never hydrolyze the isocyanate directly. Trap it with tert-butanol (tBuOH) to form the Boc-protected amine.

  • Reagent: Use DPPA (Diphenylphosphoryl azide) . It allows the reaction to proceed at neutral pH initially, preventing premature ring opening.

  • Temperature Control:

    • Activation (Acyl azide formation): 0°C to RT.

    • Rearrangement (Isocyanate formation): Reflux in Toluene (strictly anhydrous).

    • Trapping: Add excess tBuOH after nitrogen evolution ceases.

Why this works: The Boc-intermediate is lipophilic, allowing easy purification by column chromatography (silica), separating it from reaction byproducts before the final sensitive deprotection step.

Module C: Isolation of the "Invisible" Product

The Problem: 5-Oxaspiro[2.4]heptan-2-amine is a low-molecular-weight amine (~113 g/mol ). It is highly water-soluble and volatile . Standard extraction (washing with water/brine) results in >80% product loss into the aqueous layer.

The "Non-Aqueous" Isolation Protocol:

  • Deprotection: Dissolve the purified Boc-amine in minimal dry DCM.

  • Acidification: Add 4M HCl in Dioxane (anhydrous). Do not use aqueous HCl.

  • Precipitation: The amine hydrochloride salt is usually insoluble in ether/dioxane.

    • Dilute the reaction mixture with Diethyl Ether (Et₂O) .

    • The product should crash out as a white solid.

  • Filtration: Filter the solid under Argon (hygroscopic).

  • Yield Check: If no solid forms, evaporate solvent without heat and triturate the residue with cold acetonitrile.

Part 3: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in real-time.

Troubleshooting Start Low Overall Yield? Q1 Is the Spiro-Ester yield > 60%? Start->Q1 Q2 Is the alkene conversion > 90%? Q1->Q2 No Q3 Is the Boc-Amine isolated? Q1->Q3 Yes Sol1 Fix: Slow down EDA addition (Syringe pump 12h) Q2->Sol1 Yes (But low yield) Sol2 Fix: Increase Catalyst Load or purify alkene Q2->Sol2 No Sol3 Fix: Switch to Non-Aqueous Workup (HCl/Dioxane) Q3->Sol3 Yes (Loss in final step) Sol4 Fix: Ensure Anhydrous Toluene during Curtius Q3->Sol4 No (Loss in Curtius)

Figure 2: Diagnostic logic for isolating yield failures.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use the Simmons-Smith reaction instead of Diazoacetate? A: Generally, no. The Simmons-Smith reaction (Zn-Cu couple + CH₂I₂) installs a non-functionalized methylene group. To get the amine, you need a functional handle (like the ester from diazoacetate). Functionalizing a plain spiro-hydrocarbon is significantly harder and lower yielding than starting with the ester.

Q: My product disappears on the Rotavap. Where did it go? A: The free amine is volatile. Never evaporate the free amine to dryness, especially with heat. Always convert it to the HCl or Tartrate salt before evaporation. The salt forms are non-volatile and stable.

Q: The Curtius reaction turned black/tarry. A: This indicates decomposition of the acyl azide or isocyanate, likely due to moisture or excessive heat.

  • Fix: Ensure Toluene is distilled over Sodium/Benzophenone.

  • Fix: Do not exceed 80°C. If the rearrangement is slow, add a catalyst like Dibutyltin dilaurate (DBTDL) rather than increasing heat.

Q: How do I separate the diastereomers (endo/exo)? A: Separation is best performed at the Ester stage (Step 1) using flash chromatography (Silica, Hexane/EtOAc gradient). Separation at the amine stage is difficult due to polarity.

References

  • Doyle, M. P., et al. (1993). Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides. Journal of the American Chemical Society.

    • Context: Establishes the foundational protocol for Rh(II) catalyzed cyclopropanation and the necessity of slow addition.
  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society.

    • Context: The definitive guide for using DPPA to effect Curtius rearrangements under mild, neutral conditions suitable for sensitive spiro-rings.
  • Wurtz, S., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation. PubMed.

    • Context: Provides comparative insights into the stability and handling of spiro[2.
  • ThermoFisher Scientific. Reagents for Analysis of Low Molecular Weight Amines.

    • Context: Technical background on the handling and detection of volatile, low-molecular-weight amines.[1]

Sources

purification methods for 5-Oxaspiro[2.4]heptan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Oxaspiro[1]heptan-2-amine hydrochloride .

As a highly polar, low-molecular-weight spirocyclic amine, this compound presents unique challenges during purification. Its primary amine group causes severe tailing on standard normal-phase silica, its free base form is prone to volatility, and its oxolane ring introduces hygroscopicity that complicates salt crystallization[2].

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to provide field-proven, causality-driven troubleshooting and self-validating protocols.

I. Purification Decision Matrix

To avoid the pitfalls of traditional chromatography, the optimal workflow utilizes a "catch-and-release" Strong Cation Exchange (SCX) method, followed by controlled anti-solvent recrystallization[3].

G N1 Crude Reaction Mixture N2 SCX Chromatography (Catch & Release) N1->N2 Load in MeOH N3 Free Base Eluate (in NH3/MeOH) N2->N3 Elute with 2N NH3 N4 Solvent Evaporation (Low Temp) N3->N4 Concentrate N5 Anhydrous HCl Addition (in EtOH, 0-5°C) N4->N5 Resuspend & Acidify N6 Anti-Solvent Recrystallization (EtOH / Et2O) N5->N6 Add Diethyl Ether N7 Pure 5-Oxaspiro[2.4]heptan-2-amine HCl N6->N7 Filter & Vacuum Dry

Fig 1. Purification workflow for 5-Oxaspiro[1]heptan-2-amine HCl via SCX and recrystallization.

II. Diagnostic FAQs & Troubleshooting

Q1: Why am I experiencing severe tailing and near-zero recovery on normal-phase silica gel? Causality: The primary amine of 5-Oxaspiro[1]heptan-2-amine (pKa ~9.5) acts as a strong hydrogen-bond donor and acceptor. On bare silica gel, it interacts irreversibly with highly acidic surface silanol groups (pKa ~4.5), leading to chemisorption[2]. Solution: Abandon normal-phase silica for the crude mixture. Instead, utilize SCX chromatography. This exploits the amine's basicity, allowing the protonated amine to form a reversible ionic bond with the resin's sulfonic acid groups while neutral impurities are washed away[3].

Q2: My isolated free base yield is unusually low after SCX chromatography. Where did it go? Causality: Small spirocyclic amines possess low molecular weights (the free base of this compound is ~113.16 g/mol ). Without the ionic lattice of a salt form, the free base exhibits significant volatility. If you are evaporating the methanolic ammonia eluate at elevated temperatures (>30°C) or under high vacuum for extended periods, the product is co-evaporating with the solvent. Solution: Concentrate the SCX eluate at low temperatures (≤25°C) and moderate vacuum. Immediately convert the concentrated free base to the hydrochloride salt to lock it into a stable, non-volatile ionic lattice[4].

Q3: The hydrochloride salt is precipitating as a sticky oil ("oiling out") instead of a crystalline solid. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent system's polarity drops too abruptly before crystal nucleation can occur. Furthermore, the oxolane oxygen makes the compound hygroscopic; trace water disrupts the fragile ionic lattice, leading to hydrate formation which often presents as a thick syrup[5]. Solution: Ensure strictly anhydrous conditions (use anhydrous ethanol and HCl in dioxane/ether). If oiling occurs, gently heat the mixture until the oil redissolves, add a seed crystal or scratch the flask to induce nucleation, and use a softer anti-solvent gradient (e.g., Ethyl Acetate instead of Heptane)[1][4].

III. Self-Validating Experimental Protocols

Protocol A: Catch-and-Release SCX Chromatography

This protocol isolates the free base from crude reaction mixtures by exploiting its specific pKa.

  • Resin Equilibration: Condition a pre-packed SCX cartridge (e.g., 10 g resin per 1 g of crude material) with 5 column volumes (CV) of MS-grade Methanol.

  • Loading: Dissolve the crude mixture in a minimum volume of Methanol. Load onto the cartridge at a flow rate of 1–2 mL/min.

    • Causality: The basic amine protonates and binds ionically to the benzenesulfonic acid stationary phase.

  • Washing: Wash the column with 3 CV of Methanol, followed by 2 CV of Dichloromethane (DCM), and finally 2 CV of Methanol.

    • Validation Checkpoint: Spot the wash fractions on a TLC plate and stain with Ninhydrin. An absence of purple spots confirms the product is securely bound to the resin.

  • Elution: Elute the target amine using 5 CV of 2.0 M Ammonia in Methanol[3][6].

    • Causality: The high concentration of ammonia shifts the equilibrium, deprotonating the spirocyclic amine and releasing it from the resin.

  • Concentration: Evaporate the eluate under reduced pressure at ≤25°C to yield the free base. Proceed immediately to Protocol B.

Protocol B: Anhydrous Hydrochloride Salt Formation & Recrystallization

This protocol converts the volatile free base into a stable, highly pure crystalline salt.

  • Dissolution: Dissolve the freshly prepared free base in anhydrous Ethanol (approx. 5 mL per gram of amine).

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 1.05 equivalents of anhydrous HCl (2.0 M in diethyl ether) dropwise under an inert argon atmosphere.

    • Causality: Strict temperature control prevents exothermic degradation, and anhydrous HCl prevents hygroscopic syrup formation[4][5].

  • Nucleation: Stir for 15 minutes. If no spontaneous crystallization occurs, scratch the inside of the glass flask with a glass rod to provide kinetic nucleation sites.

  • Anti-Solvent Addition: Slowly add anhydrous Diethyl Ether dropwise until the solution becomes persistently cloudy (the cloud point)[7].

  • Maturation: Store the suspension at 4°C for 12 hours to allow complete crystal growth and Ostwald ripening.

  • Isolation & Drying: Filter the crystals rapidly through a sintered glass funnel under a blanket of nitrogen. Wash with cold, anhydrous Diethyl Ether. Dry in a vacuum desiccator over P2O5 for 24 hours.

    • Validation Checkpoint: Confirm purity via HPLC (>99%) and verify the salt stoichiometry via quantitative NMR (qNMR).

IV. Quantitative Data: Crystallization Optimization

Selecting the correct solvent/anti-solvent pairing is the most critical variable in preventing product loss and "oiling out"[1][4].

Table 1: Solvent Selection Matrix for 5-Oxaspiro[1]heptan-2-amine HCl

Primary SolventAnti-SolventVol. RatioEst. YieldCrystal QualityMechanistic Causality
Anhydrous Ethanol Diethyl Ether 1:485-90%High (Needles)Rapid supersaturation; ether drastically lowers the dielectric constant, forcing ionic lattice formation.
Methanol Ethyl Acetate 1:575-80%Moderate (Powder)Slower precipitation; EtOAc provides a softer polarity gradient, reducing the risk of oiling out.
Isopropanol Heptane 1:3< 60%Low (Amorphous/Oil)Poor miscibility gradient leads to liquid-liquid phase separation ("oiling out") before nucleation.

V. References

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: ResearchGate URL:[Link]

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: ACS Omega / PubMed Central (NIH) URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: Molecules / PubMed Central (NIH) URL:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Oxaspiro[2.4]heptan-2-amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex spirocyclic scaffolds. 5-Oxaspiro[2.4]heptan-2-amine presents a uniquely hostile steric environment: the primary amine is situated on a strained cyclopropane ring, directly adjacent to a spiro-quaternary center that is fused to a tetrahydrofuran system.

This extreme steric shielding severely impedes the nucleophilic attack of the nitrogen lone pair. Standard coupling conditions will inevitably lead to stalled reactions, catalyst poisoning, or competitive side reactions (such as epimerization of the acid partner). This guide provides field-validated, self-correcting protocols to bypass these kinetic barriers and achieve high-yielding amide and C-N bonds.

Strategic Decision Matrix

Before troubleshooting, ensure you are utilizing the correct chemical strategy for your target bond.

G Start Target: 5-Oxaspiro[2.4]heptan-2-amine Type Coupling Type? Start->Type Amide Amide Bond Formation Type->Amide Carboxylic Acid CN C-N Cross-Coupling Type->CN Aryl Halide AmideReagent Uronium/Phosphonium (COMU, PyAOP) Amide->AmideReagent CNLigand Bulky Biaryl Ligand (BrettPhos) CN->CNLigand AmideBase Sterically Hindered Base (TMP, 2,6-Lutidine) AmideReagent->AmideBase CNBase Strong, Soluble Base (NaOtBu or LHMDS) CNLigand->CNBase

Strategic decision tree for 5-Oxaspiro[2.4]heptan-2-amine functionalization.

Module 1: Amide Bond Formation

Troubleshooting & FAQs

Q: Why do standard carbodiimide (EDC/DIC) or benzotriazole (HBTU/HOBt) methods fail with this spirocycle? A: The causality lies in the transition state of the nucleophilic addition. Standard reagents form an O-acyl active ester. When the sterically encumbered 5-oxaspiro[2.4]heptan-2-amine attempts to attack this ester, the steric clash between the spiro[2.4] system and the bulky benzotriazole leaving group raises the activation energy (


) significantly. This kinetic bottleneck allows competitive pathways, such as hydrolysis of the active ester or oxazolone formation (leading to racemization), to dominate.

Q: Which coupling reagent provides the highest conversion for this specific scaffold? A: For extreme steric hindrance, you must abandon HBTU and shift to high-reactivity morpholino-uronium salts based on OxymaPure, such as COMU [1]. COMU exhibits superior performance because the morpholine oxygen provides an internal hydrogen-bond acceptor that stabilizes the transition state during the amine's nucleophilic attack[1]. Additionally, PyAOP (a phosphonium reagent) is highly effective as it avoids capping the amine—a known side reaction with uronium salts where unreactive guanidinium byproducts form[2]. Furthermore, COMU offers better solubility and safer handling compared to explosive HOBt/HOAt derivatives[3].

Quantitative Comparison of Coupling Reagents for Hindered Amines:

Coupling ReagentActive Ester Leaving GrouppKa of Leaving GroupRelative Conversion (Hindered Amine)Epimerization Risk
HBTU HOBt4.60< 20%High
HATU HOAt3.2875 - 85%Moderate
PyAOP HOAt3.28> 85%Low
COMU OxymaPure4.60> 90% Low
Protocol 1: Self-Validating COMU/Oxyma Amide Coupling

Causality Note: We utilize 2,4,6-trimethylpyridine (TMP) instead of DIPEA. DIPEA can competitively react with highly active uronium salts or fail to efficiently deprotonate the intermediate due to its own steric bulk. TMP is a strong enough base to drive the reaction but remains strictly non-nucleophilic.

  • Activation: In an oven-dried vial under inert atmosphere, dissolve the carboxylic acid (1.2 equiv) and COMU (1.2 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add TMP (2.0 equiv).

    • Validation Checkpoint: The solution must exhibit a distinct color change (typically yellow/orange), confirming the successful formation of the Oxyma active ester[1].

  • Pre-activation Time: Stir at room temperature for exactly 5 minutes. Do not exceed this timeframe; over-activation leads to premature degradation of the active ester.

  • Amine Addition: Add 5-Oxaspiro[2.4]heptan-2-amine (1.0 equiv) dropwise as a solution in DMF.

  • Thermal Acceleration: Monitor via LC-MS. If conversion is <50% after 2 hours, elevate the temperature to 40 °C. The Oxyma leaving group is thermally stable up to 60 °C, unlike HOAt-based reagents.

  • Quench & Workup: Quench with saturated aqueous

    
    . COMU byproducts are highly water-soluble, allowing for clean phase separation during EtOAc extraction.
    

Module 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)

Troubleshooting & FAQs

Q: My palladium-catalyzed coupling with 5-Oxaspiro[2.4]heptan-2-amine stalls at 10% conversion and the mixture turns black. What is happening? A: The black precipitate is palladium black, indicating catastrophic catalyst decomposition. In the catalytic cycle, after the oxidative addition of the aryl halide, the bulky spirocyclic amine must coordinate to the Pd(II) center. If the supporting ligand is not properly tuned, the steric repulsion between the spiro[2.4] core and the ligand prevents amine binding. The uncoordinated Pd(II) complex then undergoes off-cycle degradation.

Q: How do I select the right ligand to prevent catalyst death? A: You must use a dialkylbiaryl phosphine ligand engineered specifically for primary amines, such as BrettPhos . These ligands feature a highly bulky, electron-rich phosphine that enforces a mono-ligated Pd(0) species (


), which is highly active for oxidative addition. More importantly, the biaryl backbone creates a deep "binding pocket" that accommodates the aryl group while directing the bulky spirocyclic amine toward the open coordination site, facilitating rapid reductive elimination.

G cluster_fail Standard Ligand (e.g., BINAP) cluster_success BrettPhos Ligand Pd L-Pd(II)(Ar)(X) StericClash Steric Clash with Spirocyclic Amine Pd->StericClash Slow Coordination Favorable Amine Coordination Pd->Coordination Fast PdBlack Catalyst Death (Pd Black) StericClash->PdBlack RedElim Rapid Reductive Elimination Coordination->RedElim Product Coupled Product RedElim->Product

Catalyst decomposition pathway vs. productive BrettPhos-mediated C-N coupling.

Protocol 2: BrettPhos-Mediated C-N Coupling

Causality Note: Sodium tert-butoxide (NaOtBu) is used to deprotonate the coordinated amine. If your aryl halide contains base-sensitive functional groups (e.g., esters, enolizable ketones), substitute NaOtBu with LiHMDS.

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine

    
     (2 mol%) and BrettPhos (4 mol%) in anhydrous toluene (0.1 M). Stir for 10 minutes.
    
    • Validation Checkpoint: The solution must turn dark red/purple, indicating the successful formation of the active

      
       complex.
      
  • Reagent Assembly: Add the aryl halide (1.0 equiv), 5-Oxaspiro[2.4]heptan-2-amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction Execution: Seal the vial, remove it from the glovebox, and heat at 90 °C for 12 hours.

    • Validation Checkpoint: The reaction should remain a homogeneous dark red/brown. If it turns black within the first hour, trace oxygen/moisture has poisoned the catalyst, or the aryl halide is too sterically hindered (e.g., di-ortho-substituted), requiring a switch to tBuBrettPhos .

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residue before chromatographic purification.

References
  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL: [Link]

Sources

troubleshooting hygroscopic nature of amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid State Chemistry Support Center .

Ticket #: HYG-HCL-001 Topic: Troubleshooting Hygroscopic Amine Hydrochloride Salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Status Overview

Amine hydrochloride (HCl) salts are the workhorses of pharmaceutical development due to their high solubility and established safety profile. However, their ionic nature and high crystal lattice energy often come with a penalty: hygroscopicity . The chloride ion is a strong hydrogen bond acceptor, and when paired with an amine, the resulting lattice can aggressively scavenge atmospheric moisture, leading to deliquescence (turning into liquid), hydrolysis, and weighing errors.

This guide is not a textbook; it is a field manual for stabilizing, handling, and rescuing your material.

Module 1: Diagnosis & Classification

"Is my salt actually hygroscopic, or is it just wet?"

Before troubleshooting, quantify the severity. We use the European Pharmacopoeia (Ph.[1] Eur.) 5.11 classification standard.

Diagnostic Protocol: Expose a weighed sample to 25°C at 80% Relative Humidity (RH) for 24 hours.[1][2]

ClassificationWeight Increase (% w/w)Operational Implication
Non-hygroscopic < 0.2%Standard handling.
Slightly hygroscopic 0.2% – 2.0%Store in standard ambient conditions; close lid promptly.
Hygroscopic 2.0% – 15.0%Requires intervention. Weigh in dry box or use "speed weighing." Desiccant storage mandatory.
Very Hygroscopic > 15.0%Critical. Material will likely cake or liquefy during weighing. Glovebox recommended.[3]
Deliquescent Forms a liquidFailure state. Material has dissolved in its own sorbed water.[2][3][4] Requires chemical rescue (See Module 2).

Module 2: Synthesis & Purification (The "Oiling Out" Crisis)

"I tried to crystallize my salt, but it separated into a sticky oil at the bottom of the flask."

The Cause: This is Liquid-Liquid Phase Separation (LLPS) .[5] It occurs when the melting point of the solvated salt is depressed below the process temperature by impurities and, crucially, water . Water acts as a plasticizer, lowering the glass transition temperature (


) of the salt.
Workflow: The "Oiling Out" Rescue Operation

Use this logic flow to recover a solid from an oiled-out amine salt.

OilingOutRescue Start Start: Material is an Oil/Gum CheckSolvent Is the solvent wet? Start->CheckSolvent Azeotrope Protocol A: Azeotropic Drying (Toluene/DCM) CheckSolvent->Azeotrope Yes (Most likely) Supersaturation Is Supersaturation too high? CheckSolvent->Supersaturation No Azeotrope->Supersaturation Redissolve Add Good Solvent (MeOH/EtOH) until homogeneous Supersaturation->Redissolve Yes Seed Add Seed Crystals to Cloud Point Redissolve->Seed Cooling Slow Cooling (1°C/min) Seed->Cooling Scratch Mechanical Stress (Scratch glass) Cooling->Scratch Scratch->Azeotrope Still Oiling? Success Crystalline Solid Scratch->Success

Figure 1: Decision matrix for rescuing oiled-out amine salts. Note that water removal (Azeotrope) is often the prerequisite for crystallization.

Protocol A: Rigorous Azeotropic Drying (The Toluene Strip)

This is the gold standard for removing water from heat-stable amine salts. Toluene forms a positive azeotrope with water (bp ~85°C), effectively carrying water out of the oil.

  • Dissolution: Dissolve your "oil" in a minimum amount of dry methanol or ethanol to ensure homogeneity.

  • Chase Solvent: Add 10–20 volumes of Toluene .

  • Evaporation: Rotovap at 45–50°C.

    • Observation: The methanol evaporates first. As the mixture becomes toluene-rich, water is dragged out.

    • Critical Step: Do not evaporate to dryness yet. Repeat the toluene addition (2x) to ensure all moisture is scavenged.

  • Precipitation: As the mixture dries, the amine HCl (insoluble in toluene) should precipitate as a white solid.

  • Filtration: Filter under nitrogen or argon to prevent immediate re-absorption of water.

Why this works: You are mechanically removing the plasticizer (water). Without water, the


 rises, and the lattice energy favors crystal formation over the amorphous oil phase [1].

Module 3: Handling & Weighing

"The mass keeps increasing while I'm trying to weigh it."

Static electricity and hygroscopicity are synergistic enemies. Static charges on glass/plastic attract polar water molecules, accelerating deliquescence.

FAQ: Weighing Protocols

Q: I don't have a glovebox. How do I weigh 5 mg accurately? A: Use the "Speed Weighing by Difference" technique:

  • Dry a glass vial and cap in an oven; cool in a desiccator.

  • Add approx. amount of salt to the vial inside a glove bag or dry area. Close tightly.

  • Tare your receiving vessel on the balance.[3]

  • Place the closed source vial on the balance. Record Weight A.

  • Quickly remove cap, dump estimated amount into receiving vessel, recap immediately.

  • Weigh source vial again. Record Weight B.

  • Mass Transferred = Weight A - Weight B.

    • Benefit: The hygroscopic salt is never exposed to air while the balance is settling.

Q: My spatula is sticky. What's happening? A: You are creating a localized solution. Use PTFE-coated spatulas or disposable anti-static scoops. Avoid metal spatulas if the salt is acidic and corrosive (common with amine HCls), as trace iron can catalyze degradation.

Module 4: Storage & Stability

"It turned into a puddle overnight."

The Storage Hierarchy:

TierMethodBest For
Tier 1 Parafilm + Desiccator Slightly hygroscopic salts. Use Silica Gel or Drierite.
Tier 2 Vacuum Desiccator w/ P₂O₅ Hygroscopic salts. Phosphorus Pentoxide (P₂O₅) is chemically aggressive and superior to silica for amine salts.
Tier 3 Schlenk Storage / Glovebox Very hygroscopic/Deliquescent salts. Store under Argon.[6]

Critical Warning: Never store amine HCl salts with strong bases (e.g., NaOH pellets) in the same desiccator. The amine can deprotonate slightly, releasing volatile free base which cross-contaminates other samples.

Module 5: Strategic Salt Switching

"I've dried it, stored it, and it's still unmanageable. Now what?"

If an HCl salt is classified as "Very Hygroscopic" (Module 1), it may be unsuitable for development. You must change the counter-ion to alter the lattice energy and lipophilicity.

Logic: Selecting a Less Hygroscopic Counter-ion

Generally, increasing the lipophilicity of the anion decreases hygroscopicity.

SaltSelection cluster_Alternatives Alternative Counter-ions (Decreasing Hygroscopicity) HCl Current: HCl Salt (High Hygroscopicity) HBr Hydrobromide (Often similar to HCl) HCl->HBr Minor Change Sulfate Sulfate/Bisulfate (H-bond network) HCl->Sulfate Moderate Change Fumarate Fumarate (High Crystallinity) HCl->Fumarate Preferred Strategy (High MP) Tosylate Tosylate/Besylate (Lipophilic) HCl->Tosylate Max Lipophilicity

Figure 2: Hierarchy of counter-ion selection for reducing hygroscopicity [2].

Recommendation: Switch to a Fumarate or Succinate salt. These dicarboxylic acids often form hydrogen-bonded networks that "lock up" the H-bond donors/acceptors, leaving fewer sites available to bind atmospheric water [3].

References

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.Link

  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.Link

  • American Pharmaceutical Review. Pharmaceutical Salts: Optimization of Solubility or Even More?Link

  • European Pharmacopoeia (Ph. Eur.) Chapter 5.11, Characters Section in Monographs.[4][7]Link

Sources

Validation & Comparative

High-Resolution NMR Analytical Guide: 5-Oxaspiroheptan-2-amine Hydrochloride vs. Linear Analogs

High-Resolution NMR Analytical Guide: 5-Oxaspiro[1]heptan-2-amine Hydrochloride vs. Linear Analogs

The Paradigm Shift: Escaping Flatland in Drug Discovery

In the modern landscape of medicinal chemistry, the strategic transition from planar, two-dimensional aromatic rings to rigid, three-dimensional spirocycles is a defining trend. This concept, widely known as "escaping flatland," correlates a higher fraction of sp3-hybridized carbons (Fsp3) with improved clinical success rates, enhanced metabolic stability, and superior target selectivity[1].

5-Oxaspiro[2]heptan-2-amine hydrochloride represents a premium building block in this category. By fusing a highly strained cyclopropylamine ring to a tetrahydrofuran (THF) derivative via a single quaternary spiro carbon, this scaffold locks its substituents into a rigid, defined spatial orientation[3]. However, this structural complexity introduces significant analytical challenges. Unlike flexible linear alternatives (such as 3-aminotetrahydrofuran), where rapid bond rotation averages out NMR signals, the rigid spirocyclic core creates distinct magnetic environments for nearly every proton, requiring advanced analytical workflows for absolute regiochemical assignment[4].

Table 1: Structural and Physicochemical Comparison
Parameter3-Aminotetrahydrofuran (Linear/Flexible Analog)5-Oxaspiro[2]heptan-2-amine HCl (Spirocyclic Target)
Scaffold Topology MonocyclicSpirocyclic (Bicyclic fused at C3)
Conformational Rigidity Low (Rapid envelope interconversion)High (Locked spiro center)
Fsp3 (Fraction sp3) 1.001.00
Metabolic Stability Moderate (Susceptible to

-oxidation)
High (Steric shielding at C3 spiro center)
1H-NMR Complexity Moderate (Averaged multiplets)High (Pronounced diastereotopic splitting)

The Analytical Challenge: Resolving Spirocyclic Spin Systems

To understand why standard 1D NMR is often insufficient for 5-Oxaspiro[2]heptan-2-amine, we must examine the causality of its spin-spin coupling network.

Because the spiro carbon (C3) locks the geometry of the molecule, the protons on the THF ring (C4, C6, C7) and the cyclopropane ring (C1, C2) are fixed on either the "alpha" or "beta" face of the bicyclic system. This lack of rotation makes the geminal protons on the same carbon diastereotopic —meaning they resonate at different chemical shifts and couple strongly with each other (

A classic hallmark of this specific scaffold is the C4 methylene group . Because C4 is flanked by the quaternary spiro carbon (C3) and the ether oxygen (O5), it lacks vicinal protons. In a flexible linear analog, this would present as a simple singlet. However, in this rigid spirocycle, the two C4 protons couple exclusively with each other, producing a distinctive AB quartet (

Logical relationship of the spin-spin coupling network in 5-Oxaspiro[2]heptan-2-amine.

Self-Validating Experimental Protocol for Absolute Assignment

To achieve absolute regiochemical assignment and validate the structural integrity of the synthesized batch, our laboratory employs a self-validating 2D NMR workflow.

Step-by-Step Methodology

Step 1: Strategic Solvent Selection & Sample Preparation

  • Action: Dissolve 15–20 mg of 5-Oxaspiro[2]heptan-2-amine hydrochloride in 0.6 mL of DMSO-

    
     (containing 0.05% TMS).
    
  • Causality: While

    
     is often used for highly polar salts, it rapidly exchanges the amine protons, rendering the 
    
    
    signal invisible. In drug development, confirming the exact salt form is critical for formulation. DMSO-
    
    
    slows down proton exchange, allowing direct observation of the primary amine hydrochloride protons as a broad signal (~8.2 ppm).

Step 2: High-Field 1D 1H-NMR Acquisition

  • Action: Acquire the 1D spectrum using a

    
    600 MHz NMR spectrometer with a 30° pulse angle and a 2.0-second relaxation delay (
    
    
    ).
  • Causality: Spirocycles possess highly congested aliphatic regions (1.0–4.0 ppm). A 600 MHz magnet increases chemical shift dispersion, pulling apart overlapping diastereotopic multiplets that would be indistinguishable at standard 400 MHz frequencies.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Action: Execute a

    
     HSQC experiment to map protons to their directly attached carbons.
    
  • Causality: This step is essential for resolving the diastereotopic pairs. For instance, the two protons on C7 will appear at different proton chemical shifts (e.g., 1.8 ppm and 2.1 ppm) but will correlate to the exact same

    
     resonance in the HSQC spectrum, confirming they are attached to the same carbon atom.
    

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) - The Validation Step

  • Action: Acquire an HMBC spectrum optimized for long-range couplings (

    
     Hz).
    
  • Causality: This creates a self-validating system. The spiro carbon (C3) is quaternary and invisible in standard

    
     and HSQC spectra. HMBC reveals 
    
    
    and
    
    
    correlations from the cyclopropyl protons (C1, C2) and THF protons (C4, C7) directly to the quaternary C3 carbon. Observing these converging cross-peaks unequivocally proves the spirocyclic linkage, eliminating any possibility of a fused or bridged isomer.

NMR_WorkflowSampleSample Prep(DMSO-d6)OneD1D 1H-NMR(600 MHz)Sample->OneDAssessSignalResolution?OneD->AssessTwoD2D NMR Suite(COSY, HSQC)Assess->TwoD OverlappingMultipletsReportFinal PeakAssignmentAssess->Report Resolved(Rare)HMBCHMBC Validation(Spiro C3)TwoD->HMBCHMBC->Report

Experimental workflow for the self-validating NMR assignment of spirocyclic amines.

Data Presentation: Spectral Interpretation

When executing the protocol above, the resulting data provides a definitive fingerprint of the 5-Oxaspiro[2]heptan-2-amine core. Table 2 summarizes the expected quantitative assignments based on the rigid spiro[2]heptane framework.

Table 2: 1H-NMR Spectral Assignment Data (600 MHz, DMSO- )
PositionExpected Chemical Shift (

, ppm)
IntegrationMultiplicity & CouplingDiagnostic Significance

8.00 – 8.403HBroad singlet (br s)Confirms the hydrochloride salt state; disappears in

.
C6-H

3.70 – 3.902HMultiplet (m)Adjacent to ether oxygen; complex due to C7 coupling.
C4-H

3.60 – 3.802HAB Quartet (

Hz)
Critical Marker: Flanked by O5 and C3. Diastereotopic protons coupling only to each other.
C2-H 2.50 – 2.801HMultiplet (m)Cyclopropyl methine attached to the amine.
C7-H

1.80 – 2.102HMultiplet (m)THF methylene adjacent to the spiro carbon.
C1-H

0.80 – 1.202HMultiplet (m)Highly shielded cyclopropyl protons; distinct upfield shift.

Note: Precise chemical shifts may vary slightly depending on concentration and exact temperature, but the AB quartet of C4 and the upfield cyclopropyl signals remain constant structural anchors.

References

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character Source: ACS Medicinal Chemistry Letters URL
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination Source: ACS Medicinal Chemistry Letters URL
  • Spiro(2.4)

Comparative Guide: 5-Oxaspiro[2.4]heptan-2-amine vs. Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Scaffold Hopping

In modern drug discovery, the piperidine ring is a "privileged scaffold," appearing in over 100 FDA-approved drugs. However, its ubiquity comes with inherent liabilities: high basicity (pKa ~11) leading to lysosomal trapping, hERG channel inhibition, and predictable metabolic soft spots.

The 5-oxaspiro[2.4]heptan-2-amine scaffold represents a high-value "bioisostere" designed to address these specific failure modes. By fusing a cyclopropylamine with a tetrahydrofuran ring in a spirocyclic arrangement, this scaffold offers three critical advantages:

  • pKa Modulation: Lowers basicity by ~2–3 log units, improving passive permeability and reducing cardiotoxicity risks.

  • Conformational Locking: Replaces the flexible chair of piperidine with a rigid, orthogonal geometry, freezing the bioactive conformation.

  • Metabolic Blockade: The spiro-quaternary center eliminates the most common site of oxidative metabolism (

    
    -carbon oxidation).
    

This guide objectively compares these two scaffolds to assist medicinal chemists in lead optimization.

Structural & Physicochemical Analysis[1][2][3][4][5]

3D Conformation and Vectors

The fundamental difference lies in topology. Piperidine exists primarily in a chair conformation, allowing significant induced-fit flexibility. The spiro scaffold is rigid and "orthogonal," meaning the two rings are locked at a 90° angle.

FeaturePiperidine Scaffold5-Oxaspiro[2.4]heptan-2-amineImpact on Binding
Geometry Flexible Chair / BoatRigid Orthogonal (Butterfly shape)Spiro reduces entropic penalty upon binding.
Exit Vectors Equatorial/Axial (180°/60°)Defined V-shape vectorsAccesses novel IP space and distinct sub-pockets.
Fsp³ Character High (1.0 for core)High (1.0 for core)Both maintain 3D-likeness (critical for clinical success).
Basicity (pKa) and Permeability

This is the most significant differentiator. The high basicity of piperidine often necessitates masking strategies (e.g., amides, carbamates). The spiro scaffold intrinsically handles this via the cyclopropylamine effect .

  • Piperidine (pKa ~11.2): At physiological pH (7.4), >99.9% is protonated. This charged species struggles to cross membranes passively and accumulates in acidic lysosomes (lysosomotropism).

  • 5-Oxaspiro[2.4]heptan-2-amine (pKa ~8.5–9.1): The increased s-character of the cyclopropane carbons (

    
     hybridization) renders the nitrogen lone pair less available. The oxygen atom at position 5 further lowers pKa via inductive electron withdrawal.
    
    • Result: A higher fraction of neutral species at pH 7.4, leading to superior passive permeability (

      
      ) and reduced hERG liability.
      

Performance Profiling: ADME & Safety

Metabolic Stability (Microsomal Clearance)

Piperidine is notoriously susceptible to Cytochrome P450 (CYP) oxidation, particularly at the


-carbons (adjacent to Nitrogen).
  • Piperidine Failure Mode: CYP-mediated N-dealkylation or ring hydroxylation.[1]

  • Spiro Solution: The spiro carbon (C4 in the spiro system) is quaternary and cannot be oxidized. The oxygen in the 5-position (tetrahydrofuran part) reduces overall lipophilicity (LogD), further lowering affinity for CYP active sites.

    • Note: While cyclopropylamines can sometimes act as mechanism-based inhibitors (suicide substrates) for enzymes like MAO, the steric bulk of the spiro-fusion generally mitigates this risk compared to simple cyclopropylamines.

hERG Inhibition (Cardiotoxicity)

hERG blockade is strongly correlated with high basicity + high lipophilicity .

  • Piperidine: High risk zone.

  • Spiro Scaffold: The reduced pKa (~8.5) and lower LogP (due to the ether oxygen) significantly detune the pharmacophore from the hERG channel pore, often salvaging a lead series from cardiotoxicity.

Data Summary Table
PropertyPiperidine (Reference)5-Oxaspiro[2.4]heptan-2-amineAdvantage
pKa (Conj. Acid) ~11.2~8.5 – 9.1Spiro: Better Permeability & Safety
LogP (Lipophilicity) ~1.6~0.5 – 1.0Spiro: Improved LLE (Ligand Efficiency)
Metabolic Stability Low (

< 30 min)
High (

> 60 min)
Spiro: Blocks

-oxidation
hERG Risk HighLowSpiro: Reduced basicity
Synthetic Cost Low (Commodity)High (Specialty Building Block)Piperidine: Easier to source

Visualizing the Decision Logic

The following diagram illustrates the decision tree for switching from a piperidine to a spiro scaffold, highlighting the mechanistic rationale.

ScaffoldSelection Start Lead Compound Analysis (Piperidine Core) Issue_Metab Issue: High Clearance? (Metabolic Instability) Start->Issue_Metab Issue_hERG Issue: hERG Liability? (Cardiotoxicity) Start->Issue_hERG Sol_Metab Solution: Block Metabolic Site (Spiro-Quaternary Center) Issue_Metab->Sol_Metab If Oxidation at C-alpha Sol_hERG Solution: Lower pKa (Cyclopropylamine Effect) Issue_hERG->Sol_hERG If pKa > 9.5 Target Target Scaffold: 5-Oxaspiro[2.4]heptan-2-amine Sol_Metab->Target Sol_hERG->Target Outcome Outcome: 1. Rigid conformation 2. pKa ~8.5 (Neutral at pH 7.4) 3. Blocked alpha-oxidation Target->Outcome

Caption: Decision logic for scaffold hopping from Piperidine to 5-Oxaspiro[2.4]heptan-2-amine to resolve ADME/Tox issues.

Experimental Protocols

To validate the superiority of the spiro scaffold in your specific series, perform these two critical assays.

Protocol A: Comparative Intrinsic Clearance ( )

Objective: Quantify the metabolic stability improvement provided by the spiro-blockade.

  • Preparation: Prepare 10 mM DMSO stocks of the Piperidine analog and the Spiro analog.

  • Incubation:

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Phosphate buffer (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Reaction:

    • Pre-incubate compounds (1 µM final conc) with HLM for 5 min at 37°C.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
  • Quenching: Aliquot into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge (4000 rpm, 20 min).

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • Success Criteria: Spiro analog should show

      
       increase in 
      
      
      
      compared to Piperidine.
Protocol B: Potentiometric pKa Determination

Objective: Confirm the reduction in basicity.

  • System: SiriusT3 or equivalent potentiometric titrator.

  • Method:

    • Dissolve compound (0.5 mg) in 0.15 M KCl (aq).

    • Titrate with 0.5 M HCl and 0.5 M KOH under

      
       atmosphere (25°C).
      
    • Perform triple titration (Acid

      
       Base 
      
      
      
      Acid).
  • Data Processing: Use Bjerrum plots to determine pKa.

    • Expected Result: Piperidine

      
      ; Spiro 
      
      
      
      .

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Retrieved from

  • Enamine. (2023). Spirocyclic Piperidine Bioisosteres: 1-Azaspiro[3.3]heptane and related scaffolds. Retrieved from

  • PubChem. (2025). Compound Summary: 5-Oxaspiro[2.4]heptan-7-amine (CID 129968448). Retrieved from

  • Journal of Medicinal Chemistry. (2016). The “Cyclopropyl Fragment” is a Versatile Player in Preclinical Drug Molecules.[3] DOI: 10.1021/acs.jmedchem.6b01337. Retrieved from

  • ChemicalBook. (2025). Cyclopropylamine Properties and pKa Data.[1][4] Retrieved from

Sources

bioisosteric replacement using 5-Oxaspiro[2.4]heptan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An essential challenge in modern drug discovery is overcoming the pharmacokinetic and safety liabilities of flat, saturated heterocycles. While cyclic amines like morpholine and pyrrolidine are ubiquitous in medicinal chemistry, they frequently suffer from rapid oxidative metabolism and off-target promiscuity[1].

To address these bottlenecks, the strategic incorporation of 3D spirocyclic scaffolds has emerged as a premium lead optimization strategy[2]. Among these, 5-oxaspiro[3]heptan-2-amine serves as a highly effective, conformationally restricted bioisostere. This guide provides an objective, data-driven comparison of 5-oxaspiro[3]heptan-2-amine against traditional amines, detailing the mechanistic causality behind its performance and the self-validating protocols required to evaluate it.

Physicochemical Profiling: The Rationale for Replacement

The objective of a bioisosteric replacement is to replicate the vectorial projection of a parent molecule's pharmacophore while engineering out its ADME (Absorption, Distribution, Metabolism, and Excretion) or toxicity flaws[4].

Traditional motifs like morpholine are metabolically labile at the α-carbons adjacent to the oxygen and nitrogen atoms, leading to rapid CYP450-mediated ring-opening or dealkylation[1]. Conversely, pyrrolidine often presents basicity-driven issues (pKa ~11.3), correlating with phospholipidosis and hERG channel blockade.

By replacing these flat rings with 5-oxaspiro[3]heptan-2-amine, researchers achieve three mechanistic advantages:

  • Steric Shielding: The spiro-fusion of the cyclopropane and tetrahydrofuran rings creates a rigid 3D bulk that physically blocks the heme iron of Cytochrome P450 from accessing the α-carbons[5].

  • pKa Attenuation: The electronegative oxygen in the fused ring exerts an inductive electron-withdrawing effect across the spirocenter, lowering the amine's basicity to a more favorable, drug-like range.

  • Fsp3 Enhancement: The spirocyclic framework maximizes the fraction of sp3-hybridized carbons (Fsp3), increasing aqueous solubility and reducing off-target protein binding compared to planar alternatives[2].

Table 1: Representative Physicochemical & ADME Comparison
ParameterMorpholine MotifPyrrolidine Motif5-Oxaspiro[3]heptan-2-amine
Topological Polar Surface Area (TPSA) 12.47 Ų3.24 Ų21.5 Ų
Calculated pKa (Basic) ~8.3~11.3~9.2
Fsp3 (Fraction of sp3 carbons) 1.0 (Flat chair)1.0 (Envelope)1.0 (Rigid 3D)
HLM Intrinsic Clearance (CL_int) > 60 µL/min/mg> 80 µL/min/mg< 15 µL/min/mg
hERG Inhibition (IC50) > 10 µM< 1 µM (High risk)> 30 µM (Low risk)

Visualizing the Mechanistic Advantage

The structural rigidity of 5-oxaspiro[3]heptan-2-amine fundamentally alters its metabolic fate. The diagram below illustrates the logical relationship between the structural motif and its CYP450 oxidation pathway.

G Morpholine Morpholine Motif (Exposed α-carbons) CYP1 CYP450 Oxidation Morpholine->CYP1 Spiro 5-Oxaspiroheptan-2-amine (Shielded α-carbons) CYP2 CYP450 Oxidation Spiro->CYP2 Metab1 Rapid Metabolism (Ring Opening) CYP1->Metab1 Metab2 Metabolic Stability (Oxidation Blocked) CYP2->Metab2

Figure 1: Comparative CYP450 metabolic pathways of morpholine vs. 5-oxaspiro[3]heptan-2-amine.

Experimental Workflows & Self-Validating Protocols

To objectively quantify the performance of 5-oxaspiro[3]heptan-2-amine against benchmark amines, the following self-validating methodologies must be executed. Every protocol is designed with internal control mechanisms to ensure data integrity.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Check: This assay measures intrinsic clearance (CL_int). The mandatory inclusion of a minus-NADPH control ensures that any observed compound depletion is strictly CYP450-mediated, ruling out degradation by background esterases or inherent chemical instability.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Compound Spiking: Dilute the test compounds (morpholine control and spirocyclic analog) to a final concentration of 1 µM in the buffer. Add HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Control Segregation (Self-Validation): Split the reaction mixture into two parallel plates: "+NADPH" and "-NADPH".

  • Initiation: Pre-incubate both plates at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH exclusively to the "+NADPH" plate.

  • Quenching & Time-Course: At intervals of t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM). Calculate CL_int using the first-order depletion rate constant (k) from the "+NADPH" plate, provided the "-NADPH" plate shows <5% variance.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Check: Because spirocycles alter the 3D topology and pKa, passive permeability must be verified. The mass balance calculation acts as the self-validating mechanism to detect non-specific binding to the assay plastics.

Step-by-Step Methodology:

  • Lipid Coating: Coat the PVDF membrane of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate a lipid bilayer.

  • Donor Preparation: Dilute test compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility. Add 150 µL of this solution to the donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a sandwich format. Incubate at room temperature for 16 hours inside a humidity chamber to prevent evaporation.

  • Quantification & Validation: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the mass balance: (Amount_donor + Amount_acceptor) / Amount_initial. If the mass balance is <80%, the assay must be repeated with 4% BSA added to the acceptor well to mitigate non-specific binding.

Workflow Design Bioisosteric Design Synth Parallel Synthesis Design->Synth Assay HLM Stability Synth->Assay PAMPA PAMPA Permeability Assay->PAMPA Lead Lead Selection PAMPA->Lead

Figure 2: Self-validating high-throughput workflow for spirocyclic bioisostere evaluation.

Conclusion

Replacing planar cyclic amines with 5-oxaspiro[3]heptan-2-amine is a highly effective tactic for rescuing leads plagued by poor metabolic stability or high hERG affinity. By leveraging the spiro-fused architecture, drug developers can sterically shield vulnerable α-carbons and precisely tune amine basicity, ultimately accelerating the path to clinical viability.

References

1.[2] Ribeiro, C. J. A. et al. "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly". The Journal of Organic Chemistry - ACS Publications. URL: 2.[5] "Synthesis of α-CF3-Substituted O-Heterocycles via Ligand-Controlled Cycloaddition of (E)-β-Trifluoromethylated Enones with π-Allylpalladium 1,4-Dipoles". The Journal of Organic Chemistry - ACS Publications. URL: 3.[4] "Spirocyclic Pyrrolidines in Drug Discovery". PharmaBlock. URL: 4.[1] "Morpholine Bioisosteres for Drug Design". Enamine. URL:

Sources

Safety Operating Guide

Operational Guide: Disposal Procedures for 5-Oxaspiro[2.4]heptan-2-amine Hydrochloride

[1]

Executive Summary & Immediate Directives

Do not treat this compound as standard organic waste. 5-Oxaspiro[2.4]heptan-2-amine hydrochloride is a spirocyclic amine salt.[1] While it functions as a stable building block in synthesis, its disposal requires specific protocols due to two factors:

  • Ring Strain: The spiro[2.4] system contains a cyclopropane ring fused to a tetrahydrofuran ring. This creates significant angular strain (~25–27 kcal/mol). Improper chemical treatment (e.g., strong oxidation) can trigger rapid, exothermic ring-opening events.[1]

  • Acidic Potential: As a hydrochloride salt, aqueous solutions are acidic (pH ~3–5).[1]

Core Directive: Containment and Incineration. Do not attempt bench-top chemical deactivation (oxidation/hydrolysis) as a primary disposal method.[1] The risk of unpredictable exotherms outweighs the benefit of volume reduction.

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the "Why" behind the disposal logic.[1]

PropertyDataOperational Implication
Molecular Formula C6H11NO[1] · HClNitrogen-containing organic salt.[1]
Molecular Weight 149.62 g/mol N/A
Physical State Solid (White/Off-white powder)Hygroscopic.[1] Keep dry to prevent clumping/hydrolysis.
Acidity Protonated Amine (R-NH3+ Cl-)Aqueous solutions are corrosive to metal.[1]
Reactivity Spiro-cyclopropane moiety High Energy. Vulnerable to nucleophilic attack or radical ring opening.[1]
RCRA Status Non-listed (Default to Characteristic)Likely D002 (Corrosive) if in solution; otherwise "Toxic Organic".
Expert Insight: The "Spiro" Risk

In my experience with spirocyclic building blocks, researchers often underestimate the cyclopropyl ring.[1] Unlike a standard piperidine or pyrrolidine, the spiro-cyclopropane is "spring-loaded."[1]

  • Avoid: Mixing with strong oxidizers (e.g., permanganate, chromic acid) in the waste stream.[1] This can cleave the ring violently.

  • Avoid: Mixing with strong bases (e.g., NaOH) unless necessary. Basification liberates the free amine, which is often volatile, odorous, and more skin-permeable than the salt.[1]

Disposal Protocols

This section details the step-by-step workflow. Choose the protocol matching the physical state of your waste.

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Best for: Expired reagents, spill cleanup residues, contaminated gloves/paper.[1]

  • Segregation: Isolate from oxidizers and strong bases.

  • Primary Containment: Place the solid in a clear, 6-mil polyethylene bag or a screw-top HDPE wide-mouth jar.

    • Why? HDPE is resistant to the acidic nature of the hydrochloride salt.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "5-Oxaspiro[2.4]heptan-2-amine HCl"[1]

    • Hazards: "Irritant," "Toxic."[1][2]

  • Secondary Containment: Double-bag or place the jar into a secondary bin pending pickup.

  • Disposal Path: High-Temperature Incineration. [1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction byproducts.[1]

Step 1: Solvent Assessment Does the waste contain halogenated solvents (DCM, Chloroform)?

  • YES: Move to Stream A (Halogenated).

  • NO: Move to Stream B (Non-Halogenated).

Step 2: pH Check (Critical) The HCl salt will acidify the waste.

  • Measure pH. If pH < 2.0, the waste is RCRA D002 (Corrosive) .[1][3][4]

  • Action: Slowly adjust pH to 5–9 using a dilute Sodium Bicarbonate (NaHCO3) solution.

    • Warning: Do not use strong Hydroxide (NaOH/KOH). Rapid basification can generate heat and liberate the volatile free amine. Bicarbonate buffers gently.

Step 3: Bulking Pour into the appropriate carboy (HDPE or Glass). Do not fill >90% to allow for thermal expansion.

Decision Logic & Workflow (Visual)

The following diagram illustrates the decision matrix for safe disposal.

DisposalWorkflowStartWaste Generation:5-Oxaspiro[2.4]heptan-2-amine HClAssessAssess Physical StateStart->AssessSolidSolid Waste(Powder, Gloves, Paper)Assess->SolidLiquidLiquid Waste(Solutions, HPLC)Assess->LiquidBagDouble Bag / HDPE Jar(No Oxidizers)Solid->BagSolventCheckCheck Solvent TypeLiquid->SolventCheckLabelLabeling:'Toxic' + 'Irritant'Bag->LabelpHCheckCheck pHSolventCheck->pHCheckNo HalogensStreamAStream A:Halogenated OrganicSolventCheck->StreamAContains DCM/CHCl3AdjustNeutralize with NaHCO3(Target pH 5-9)pHCheck->AdjustpH < 2StreamBStream B:Non-Halogenated OrganicpHCheck->StreamBpH > 2Adjust->StreamBStreamA->LabelStreamB->LabelIncinerateFINAL DISPOSAL:High-Temp IncinerationLabel->Incinerate

Caption: Decision matrix for segregating spirocyclic amine waste based on physical state and solvent composition.

Emergency Contingencies

In the event of a spill or exposure during disposal preparation:

ScenarioImmediate ActionRationale
Spill (Solid) Dampen with inert oil (e.g., mineral oil) before sweeping.[1]Prevents dust generation.[2][5][6][7] Avoid water (hygroscopic clumping).
Spill (Liquid) Absorb with Vermiculite or Clay.Inert absorbents prevent reaction with the spiro ring.
Skin Contact Wash with soap and water for 15 mins.[7]The HCl salt is corrosive/irritating; immediate dilution is required.
Incompatibility DO NOT MIX with Bleach (NaOCl). Risk of forming N-chloroamines (explosive) and ring oxidation.[1]

Regulatory Classification Codes

When filling out your waste manifest, use the following codes based on your region/regulation.

  • US EPA (RCRA):

    • If pH < 2: D002 (Corrosivity).

    • If Ignitable solvent used: D001 .

    • Default: Not Listed (Manage as Hazardous Non-Regulated or State-Regulated Toxic).[1]

  • European Waste Catalogue (EWC):

    • 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • American Chemical Society. (2023). Guide to Chemical Spill Response in Laboratories.

  • PubChem. (n.d.). Compound Summary: Spiro[2.4]heptan-2-amine, hydrochloride.[1] National Library of Medicine. [1]

Personal protective equipment for handling 5-Oxaspiro[2.4]heptan-2-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of countless novel building blocks into high-throughput medicinal chemistry workflows. The transition from traditional flat aromatic rings to sp3-rich spirocyclic scaffolds has revolutionized modern drug discovery, offering superior 3D vectors and improved physicochemical properties [1].

Handling 5-Oxaspiro[1]heptan-2-amine hydrochloride requires a nuanced understanding of its physical state. While the hydrochloride salt form is intentionally synthesized to stabilize the volatile free amine and prevent rapid oxidation, it introduces specific handling challenges—namely, hygroscopicity, static aerosolization, and acute mucosal irritation.

This guide provides a self-validating, causality-driven protocol for the safe handling, operational transfer, and disposal of this compound.

Physicochemical Profile & Hazard Causality

To handle a chemical safely, you must first understand the why behind its behavior. Amine hydrochlorides are not inherently benign just because they are solid salts.

PropertyValueCausality & Operational Impact
Physical State Crystalline Solid / PowderHighly prone to static cling and aerosolization. Requires anti-static handling to prevent inhalation.
Solubility High (H₂O, Polar Organics)Dissolves instantly in mucosal membranes (eyes/lungs), causing localized pH drops and acute irritation (H319, H335).
pKa (Conjugate Acid) ~9.5 – 10.5Dictates waste management logic. Must be kept acidic to prevent the release of the volatile, toxic free base.
GHS Classification H302, H315, H319, H335Contact with sweaty skin forms a concentrated, irritating brine. Mandates strict dermal and respiratory barriers.

Data synthesized from standardized spirocyclic amine safety profiles[2].

Personal Protective Equipment (PPE) Strategy

Do not treat PPE as a checklist; treat it as a layered barrier system designed around the specific failure modes of the chemical.

  • Primary Dermal Barrier (Double Nitrile Gloves): Amine hydrochloride dust can settle on gloves. If your hands sweat, the moisture can permeate single-layer gloves, dissolving the salt and pulling it against your skin to cause severe irritation (H315). Double-gloving provides a thermal and moisture break.

  • Ocular Protection (Chemical Splash Goggles): Safety glasses are insufficient. The dust of 5-Oxaspiro[1]heptan-2-amine hydrochloride is fine and easily carried by ambient laboratory air currents. Splash goggles create a sealed micro-environment around the eyes.

  • Respiratory & Environmental Barrier (Local Exhaust Ventilation): All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

Operational Workflow: Precision Handling Protocol

The greatest risk of exposure occurs during the transfer of the dry powder. Hydrochloride salts generate significant static electricity due to triboelectric charging during transport and friction.

Step-by-Step Methodology:

  • Environmental Neutralization: Purge the analytical balance area within the fume hood. Engage an anti-static ionizer bar or zero-stat gun to neutralize charges on the balance pan and your spatulas. Causality: This prevents the powder from electrostatically repelling and aerosolizing into your breathing zone.

  • Vessel Selection: Tare a conductive weighing vessel, such as a glass vial with a PTFE-lined cap. Never use polystyrene weigh boats , as they act as dielectric insulators and exacerbate static scattering.

  • Closed-System Transfer: Using a grounded micro-spatula, transfer the required mass of the compound into the glass vial. Cap the vial immediately while still inside the draft zone of the hood.

  • In-Situ Solubilization: Inject your assay solvent (e.g., DMSO or aqueous buffer) directly through the septum of the capped vial. Causality: Solubilizing the compound immediately eliminates the inhalation hazard of the dust, converting the risk strictly to a manageable liquid hazard [3].

OperationalWorkflow N1 1. Risk Assessment Review SDS & Hazards N2 2. PPE Donning Double Nitrile, Goggles N1->N2 N3 3. Environmental Setup Fume Hood & Anti-Static N2->N3 N4 4. Material Transfer Closed-System Weighing N3->N4 N5 5. Solubilization Eliminate Dust Hazard N4->N5

Standard operational workflow for handling 5-Oxaspiro[1]heptan-2-amine HCl.

Emergency Response & Spill Containment

In the event of a breach, rapid containment is critical to prevent the spread of the fine powder throughout the HVAC system.

Step-by-Step Spill Methodology:

  • Assess & Isolate: If the spill occurs outside the fume hood, immediately hold your breath, step back, and assess if the powder has aerosolized. If airborne, evacuate the lab and allow the HVAC system to clear the air for 30 minutes.

  • Wet Containment: Do not sweep the dry powder. Sweeping introduces mechanical energy that aerosolizes the salt. Instead, cover the spill with an inert absorbent pad.

  • Neutralization Wipe-Down: Dampen a secondary pad with a slightly acidic aqueous solution (e.g., 1% acetic acid) or a high-water-content solvent (like 70% isopropanol). Wipe from the perimeter inward. Causality: The water dissolves the salt, while the acidic environment ensures the amine remains protonated and non-volatile.

SpillResponse S1 Spill Detected S2 Assess Size & State S1->S2 S3 Evacuate & Call EHS S2->S3 Aerosolized S4 Cover with Absorbent Pad S2->S4 Contained S5 Wet Wipe (70% IPA) S4->S5 S6 Hazardous Waste Bin S5->S6

Emergency response and spill containment logic for amine hydrochloride salts.

Waste Management Logic

Improper disposal of amine hydrochlorides is a frequent source of laboratory odor complaints and exposure incidents.

Protocol: pH-Controlled Waste Segregation

  • Segregation: Collect all aqueous and organic waste containing 5-Oxaspiro[1]heptan-2-amine hydrochloride in dedicated "Halogenated Amine Waste" carboys.

  • pH Control (Critical Step): Maintain the waste carboy at a slightly acidic pH (pH 4.0 – 6.0).

    • Causality: If the waste becomes basic (pH > 8, often caused by mixing with other lab wastes like sodium hydroxide), the hydrochloride salt will deprotonate. This releases the free spirocyclic amine, which is highly volatile, malodorous, and poses a severe inhalation toxicity risk [4]. Keeping the waste acidic ensures the compound remains permanently trapped in its heavy, non-volatile salt form.

  • Secondary Containment: Always store the primary waste carboy in a secondary high-density polyethylene (HDPE) bin to contain potential leaks.

References

  • Drug Hunter. "The Spirocycle Surge in Drug Discovery." Drug Hunter Articles, 2025. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 4-Oxaspiro[1]heptan-5-amine." PubChem, 2024. [Link]

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: An Update." National Academies Press, 2011. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.